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  • Product: 2-(4-bromophenoxy)-3-acetamidopropanoic acid
  • CAS: 2055600-11-6

Core Science & Biosynthesis

Foundational

2-(4-bromophenoxy)-3-acetamidopropanoic acid physical and chemical properties

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-(4-bromophenoxy)-3-acetamidopropanoic acid is a highly specialized, multifunctional building block bridging the chemical space between aryloxypropanoic acid herbicides and non-natural peptidomimetics. Featuring a halogen-bond donating bromophenyl ring, a conformationally rigid α -aryloxy ether, and a β -acetamido group, this molecule serves as a critical intermediate in the synthesis of novel agrochemicals and small-molecule therapeutics. This whitepaper details its physicochemical profile, structural rationale, and provides a self-validating protocol for its incorporation into complex molecular architectures.

Structural Rationale & Chemical Architecture

The molecular architecture of 2-(4-bromophenoxy)-3-acetamidopropanoic acid is deliberately designed to offer multiple vectors for functionalization and target binding. The core structure is heavily influenced by the well-documented biological activity of α -aryloxypropanoic acids, which are classical synthetic auxins [5].

  • α -Aryloxy Core: Provides conformational rigidity. In agrochemical contexts, this core is responsible for mimicking plant hormones, making it a staple in herbicide development [4].

  • 4-Bromophenyl Ring: The para-bromo substituent significantly increases the molecule's lipophilicity (LogP) and acts as a potent halogen bond donor, a critical feature for enhancing protein-ligand residence time in modern drug discovery. Furthermore, it serves as a synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions).

  • β -Acetamido Group: Transforms the molecule into a pseudo-amino acid. This allows the compound to be seamlessly integrated into solid-phase peptide synthesis (SPPS) workflows, acting as a non-natural amino acid that confers proteolytic stability to the resulting peptide.

Functional_Groups Core 2-(4-bromophenoxy)-3- acetamidopropanoic acid Bromo 4-Bromophenyl Ring Halogen bond donor Cross-coupling vector Core->Bromo Ether alpha-Aryloxy Ether Conformational rigidity Auxin mimicry Core->Ether Amide beta-Acetamido Group Peptidomimetic anchor H-bond donor/acceptor Core->Amide Carboxyl Carboxylic Acid Amide coupling vector Salt bridge formation Core->Carboxyl

Caption: Logical relationship of functional groups in 2-(4-bromophenoxy)-3-acetamidopropanoic acid.

Physicochemical Profiling

Understanding the physicochemical parameters of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below is extrapolated from the foundational properties of the parent core, 2-(4-bromophenoxy)propanoic acid [1], adjusted for the β -acetamido modification.

PropertyValueRationale / Significance
Molecular Formula C₁₁H₁₂BrNO₄Core structural composition.
Molecular Weight 302.12 g/mol Highly optimal for fragment-based drug design (FBDD); strictly adheres to Lipinski’s Rule of 5.
LogP (Octanol/Water) ~2.1 - 2.5Balanced lipophilicity driven by the 4-bromo substituent, ensuring membrane permeability without excessive hydrophobic trapping.
pKa (Carboxylic Acid) ~3.2 - 3.5Highly acidic nature typical of α -aryloxypropanoic acids, necessitating strong bases (e.g., DIPEA) during activation.
Hydrogen Bond Donors 2 (NH, OH)Facilitates robust interaction with target protein backbones or side chains.
Hydrogen Bond Acceptors 4 (C=O, C=O, O, OH)Enhances aqueous solubility and interaction with protic solvents.

Mechanistic Pathways & Reactivity

The primary synthetic utility of 2-(4-bromophenoxy)-3-acetamidopropanoic acid lies in the activation of its carboxylic acid for amide bond formation. However, because the α -carbon (C2) bearing the aryloxy group is a chiral center, standard coupling reagents (like DCC or EDC) often lead to severe epimerization via oxazolone intermediate formation.

To mitigate this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice [2].

Causality of Reagent Selection: HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of the OAt ester over standard OBt esters (generated by HBTU) is the presence of the pyridine nitrogen in the leaving group. This nitrogen provides anchimeric assistance (neighboring group participation), which dramatically accelerates the nucleophilic attack of the incoming amine while simultaneously suppressing the base-catalyzed racemization of the α -stereocenter [3].

SPPS_Workflow Step1 1. Carboxyl Deprotonation (Substrate + DIPEA in DMF) Step2 2. HATU Activation (Formation of OAt-Active Ester) Step1->Step2 Step3 3. Anchimeric Assistance (Pyridine N-facilitated stabilization) Step2->Step3 Step4 4. Nucleophilic Attack (Addition of Primary/Secondary Amine) Step3->Step4 Step5 5. Amide Bond Formation (Release of HOAt Byproduct) Step4->Step5

Caption: HATU-catalyzed peptide coupling workflow highlighting anchimeric assistance.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates in-process controls to verify intermediate formation and prevent downstream failures.

Materials Required:
  • Substrate: 2-(4-bromophenoxy)-3-acetamidopropanoic acid (1.0 eq)

  • Coupling Reagent: HATU ( 97% purity) (1.2 eq) [2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Nucleophile: Target primary or secondary amine (1.1 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation of the Activation Complex:

    • Dissolve 1.0 eq of 2-(4-bromophenoxy)-3-acetamidopropanoic acid in anhydrous DMF (concentration ~0.1 M) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive OAt ester intermediate.

  • Base Addition:

    • Add 3.0 eq of DIPEA to the solution and stir for 5 minutes at room temperature.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger.

  • Carboxyl Activation:

    • Add 1.2 eq of HATU to the reaction mixture. The solution will typically transition to a pale yellow color, indicating the formation of the activated OAt ester.

    • Self-Validation Point 1: After 10 minutes, withdraw a 5 μ L aliquot, quench in 50% MeCN/H₂O, and analyze via UPLC-MS. You must observe the mass corresponding to the OAt-ester intermediate; the mass of the free acid should be absent.

  • Nucleophilic Coupling:

    • Add 1.1 eq of the target amine dropwise. Stir the reaction at room temperature for 1–2 hours.

  • Reaction Termination & Validation:

    • Self-Validation Point 2: Perform a secondary UPLC-MS check. The OAt-ester peak should be completely consumed, replaced by the target amide mass.

    • Quench the reaction by adding saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc). The HOAt byproduct is water-soluble and will partition into the aqueous layer, simplifying purification.

Applications in Agrochemicals & Drug Discovery

The structural homology between 2-(4-bromophenoxy)-3-acetamidopropanoic acid and known chiral herbicides (such as dichlorprop) makes it a highly valuable probe in agricultural chemistry. Research demonstrates that the enantioselective interaction of α -aryloxypropanoic acids with plant transport systems and soil matrices (e.g., chitosan interactions) dictates their bioavailability and ecotoxicity [4]. By modifying the β -position with an acetamido group, researchers can investigate altered binding kinetics within the TIR1/AFB auxin receptor complex, potentially developing herbicides that bypass existing resistance mechanisms.

In pharmaceutical drug discovery, the compound serves as an advanced β -amino acid derivative. When incorporated into peptide sequences, the bulky bromophenoxy group forces the peptide backbone into specific secondary structures (such as β -turns), which increases resistance to enzymatic degradation by endogenous proteases, a critical hurdle in peptide therapeutic development.

References

  • Sigma-Aldrich™ HATU 97%, for peptide synthesis - LabMart Source: LabMart URL:[Link]

  • Role of Heme Oxygenase-1 in Dual Stress Response of Herbicide and Micronutrient Fe in Arabidopsis thaliana Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • THE HYDROFORMYLATION REACTION: FROM COVALENT TO SUPRAMOLECULAR APPROACHES AND OPERANDO KINETIC STUDIES Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]

Exploratory

Structural activity relationship (SAR) of 2-(4-bromophenoxy)-3-acetamidopropanoic acid

Whitepaper: Decoding the Structural Activity Relationship (SAR) of 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid as a Novel PPARα/γ Modulator Executive Summary The therapeutic landscape for metabolic dysfunction-associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Decoding the Structural Activity Relationship (SAR) of 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid as a Novel PPARα/γ Modulator

Executive Summary

The therapeutic landscape for metabolic dysfunction-associated steatohepatitis (MASH) and complex dyslipidemias requires molecules capable of polypharmacology without the dose-limiting toxicities of first-generation agents. Peroxisome Proliferator-Activated Receptors (PPARs) remain premier targets for these indications[1]. However, classic thiazolidinediones (PPARγ agonists) induce fluid retention, while traditional fibrates (PPARα agonists) suffer from low potency[2].

This technical guide deconstructs the structural activity relationship (SAR) of 2-(4-bromophenoxy)-3-acetamidopropanoic acid , a highly optimized scaffold designed to act as a potent, dual PPARα/γ agonist. By systematically analyzing its pharmacophore, we will explore how specific chemical modifications—namely the 4-bromo substitution and the 3-acetamido group—drive binding affinity, functional efficacy, and subtype selectivity.

Mechanistic Rationale: The PPAR Ligand Binding Domain (LBD)

PPARs are ligand-activated transcription factors. Upon ligand binding to the LBD, the receptor undergoes a conformational shift, stabilizing the Activation Function-2 (AF-2) helix (Helix 12). This allows the recruitment of coactivators (e.g., SRC-1) and the subsequent transcription of genes regulating lipid and glucose metabolism[3].

The LBD of PPARs is notoriously large and Y-shaped, consisting of:

  • An Acidic/Polar Pocket: Centered around the AF-2 helix (Tyr473, His323, His449 in PPARγ).

  • A Hydrophobic Tail Pocket: Accommodates lipophilic tails of fatty acids and synthetic ligands.

  • A Central Polar Pocket: A less exploited region that can be targeted to increase ligand residence time and selectivity.

PPAR_Pathway Ligand 2-(4-Bromophenoxy)- 3-acetamidopropanoic acid PPAR PPARα / PPARγ (Ligand Binding Domain) Ligand->PPAR Binds AF-2 Pocket Heterodimer PPAR-RXR Heterodimer Complex PPAR->Heterodimer Dimerization RXR Retinoid X Receptor (RXR) RXR->Heterodimer Coactivator Coactivator Recruitment (e.g., SRC-1, PGC-1α) Heterodimer->Coactivator Conformational Change PPRE Peroxisome Proliferator Response Element Coactivator->PPRE DNA Binding GeneExpr Target Gene Transcription (Metabolic Regulation) PPRE->GeneExpr Upregulation

Mechanism of action for PPARα/γ dual activation by the target ligand.

Deconstructing the Pharmacophore: SAR Analysis

The architecture of 2-(4-bromophenoxy)-3-acetamidopropanoic acid can be divided into three critical functional zones.

The Acidic Head: Propanoic Acid

The carboxylic acid moiety is non-negotiable for classical PPAR activation. It mimics the carboxylate of endogenous fatty acids, forming a critical hydrogen bond network with the AF-2 helix (specifically Tyr473 in PPARγ and Tyr464 in PPARα)[3]. The propanoic acid linker provides optimal spatial distance, allowing the carboxylate to reach deep into the AF-2 pocket while keeping the rest of the molecule positioned in the central cavity.

The Hydrophobic Core: 4-Bromophenoxy Group

Phenoxypropanoic acids are classic scaffolds in medicinal chemistry, heavily utilized in fibrate development[1]. The addition of a halogen at the para-position (C4) of the phenoxy ring dramatically alters the compound's thermodynamic profile.

  • Van der Waals Optimization: The bromine atom perfectly fills the hydrophobic tail pocket of the PPAR LBD.

  • Halogen Bonding: Unlike chlorine, the larger, more polarizable bromine atom can act as a halogen bond donor to backbone carbonyls within the hydrophobic pocket, driving a 10- to 20-fold increase in binding affinity compared to unsubstituted analogs[2].

The Selectivity Switch: 3-Acetamido Moiety

The most innovative feature of this scaffold is the 3-acetamido group. While simple phenoxypropanoic acids often suffer from high conformational flexibility (leading to off-target effects and poor oral bioavailability), the acetamido group introduces a rigidifying intramolecular hydrogen bond. Furthermore, the carbonyl and NH of the acetamido group interact with the central polar pocket of the PPAR LBD. This interaction stabilizes the active conformation of the receptor without inducing the hyper-activation of PPARγ responsible for the adipogenesis and edema seen with TZDs[4].

Quantitative SAR Data

To empirically validate the structural rationale, we synthesized a library of analogs. The quantitative data below demonstrates the synergistic effect of the 4-bromo and 3-acetamido substitutions.

Table 1: In vitro PPARα/γ Activation Profiling (TR-FRET Coactivator Recruitment)

Compound CoreR1 (Phenoxy para)R2 (Propanoic C3)PPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Emax α (%)Emax γ (%)
2-phenoxypropanoic acid-H-H>10,000>10,000N/AN/A
2-(4-chlorophenoxy)propanoic acid-Cl-H4,5008,2004530
2-(4-bromophenoxy)propanoic acid-Br-H1,2003,1006550
2-(4-bromophenoxy)-3-aminopropanoic acid-Br-NH₂8501,4007065
2-(4-bromophenoxy)-3-acetamidopropanoic acid -Br -NHCOCH₃ 45 120 95 88

*Emax is normalized to the maximum efficacy of reference full agonists (GW7647 for PPARα; Rosiglitazone for PPARγ).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the SAR data must be generated through robust, self-validating biophysical assays. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary screening and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Protocol 1: TR-FRET Coactivator Recruitment Assay

Causality: We utilize TR-FRET rather than cell-based reporter assays for primary SAR generation because it isolates the direct biophysical interaction between the LBD and the coactivator peptide. This eliminates confounding variables such as cellular permeability, efflux, and metabolic degradation, providing a true reflection of the molecule's intrinsic affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Dilute GST-tagged human PPARα or PPARγ LBD to a final well concentration of 5 nM.

  • Fluorophore Addition: Add Terbium (Tb)-labeled anti-GST antibody (donor) at 2 nM and Fluorescein-labeled SRC-1 peptide (acceptor) at 100 nM.

  • Compound Titration: Dispense 2-(4-bromophenoxy)-3-acetamidopropanoic acid in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) using an acoustic liquid handler (e.g., Echo 550) to minimize solvent effects (final DMSO < 1%).

  • Internal Validation (Self-Validating Step): Include a full dose-response of GW7647 (PPARα) and Rosiglitazone (PPARγ) on every plate. Calculate the Z'-factor for each plate; only plates with Z' > 0.6 are accepted.

  • Incubation & Readout: Incubate the microplate in the dark at room temperature for 2 hours to reach equilibrium. Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm) and fit the data to a 4-parameter logistic curve to determine the EC₅₀.

TR_FRET_Workflow Step1 Prepare Reagents (GST-PPAR LBD, Tb-anti-GST) Step2 Compound Addition (Acoustic Dispensing) Step1->Step2 Step3 Add Fluorescein-SRC-1 Coactivator Peptide Step2->Step3 Step4 Equilibration (2 hours at RT) Step3->Step4 Step5 TR-FRET Readout (Ex: 340nm, Em: 495/520nm) Step4->Step5 Step6 Data Analysis (Z'-factor & EC50) Step5->Step6

Step-by-step TR-FRET workflow for quantifying ligand-induced coactivator recruitment.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: While TR-FRET provides functional EC₅₀, ITC is required to decouple the binding enthalpy (ΔH) from entropy (-TΔS). This confirms that the 3-acetamido group is driving affinity through specific hydrogen bonding (enthalpically driven) rather than non-specific hydrophobic collapse.

Step-by-Step Methodology:

  • Protein Dialysis: Dialyze purified PPAR LBD extensively against ITC buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 5% glycerol) to ensure exact buffer matching.

  • Sample Preparation: Prepare the protein in the sample cell at 30 µM. Prepare 2-(4-bromophenoxy)-3-acetamidopropanoic acid in the syringe at 300 µM (maintaining matched DMSO concentrations).

  • Titration Execution: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 120-second spacing between injections to allow the baseline to stabilize.

  • Control Titration (Self-Validating Step): Titrate the ligand into buffer alone to measure the heat of dilution. Subtract this background from the raw protein titration data.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to a one-set-of-sites binding model to extract Kd, ΔH, and ΔS.

Conclusion & Future Perspectives

The rational design of 2-(4-bromophenoxy)-3-acetamidopropanoic acid highlights the power of targeted SAR optimization. By combining the hydrophobic anchoring of a 4-bromophenoxy tail with the precise hydrogen-bonding network of a 3-acetamido group, we achieve a highly potent, dual PPARα/γ agonist. This scaffold bypasses the limitations of early-generation fibrates and TZDs, offering a meticulously balanced thermodynamic profile suitable for advanced preclinical development in metabolic disorders.

Sources

Foundational

Preclinical Pharmacokinetics of 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid: A Technical Guide

Executive Summary & Molecular Rationale The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid (BPAA) represents a highly specific amphiphilic small molecule. Structurally, it combines a lipophilic para-bromophenoxy m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid (BPAA) represents a highly specific amphiphilic small molecule. Structurally, it combines a lipophilic para-bromophenoxy moiety with a polar acetamidopropanoic acid chain. This structural dichotomy is deliberately designed: the heavy bromine atom at the para position sterically hinders cytochrome P450-mediated aromatic hydroxylation, thereby extending the biological half-life, while the acetamido-carboxylic acid tail ensures sufficient aqueous solubility for oral absorption.

However, this amphiphilicity complicates its pharmacokinetic (PK) profile, often leading to high plasma protein binding and complex volume of distribution ( Vd​ ) kinetics. This whitepaper provides a comprehensive, self-validating framework for evaluating the preclinical PK of BPAA, detailing the causality behind in vitro ADME profiling, bioanalytical quantification, and in vivo animal modeling.

Preclinical Evaluation Workflow

To systematically de-risk BPAA before clinical translation, we employ a tiered workflow moving from subcellular in vitro assays to whole-organism in vivo models.

PK_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Animal Models cluster_analysis Bioanalysis & NCA Compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid (BPAA) Microsomes Microsomal Stability (RLM, DLM, HLM) Compound->Microsomes PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Rat Sprague-Dawley Rats (Rodent PK Model) Microsomes->Rat In Vitro-In Vivo Extrapolation PPB->Rat Dog Beagle Dogs (Non-Rodent PK Model) Rat->Dog Scale-up LCMS LC-MS/MS Bioanalysis (FDA M10 Validated) Rat->LCMS Dog->LCMS NCA Non-Compartmental Analysis (AUC, CL, Vd, t1/2) LCMS->NCA Human Human PK Prediction (Allometric Scaling) NCA->Human

Caption: Logical workflow for the preclinical pharmacokinetic evaluation of BPAA.

In Vitro ADME: Microsomal Stability & Protein Binding

Before initiating resource-intensive animal studies, in vitro intrinsic clearance ( CLint​ ) must be established to predict in vivo hepatic clearance[1].

Causality of the Assay

Liver microsomes contain the primary Phase I drug-metabolizing enzymes (CYP450s). Because the propanoic acid chain of BPAA is susceptible to beta-oxidation and amide hydrolysis, incubating the compound with microsomes from multiple species (Rat, Dog, Human) identifies interspecies metabolic discrepancies early. A positive control (e.g., Verapamil) and a negative control (no NADPH) are mandatory to ensure the system is self-validating and to rule out chemical instability in the buffer.

Step-by-Step Methodology: Microsomal Stability
  • Preparation: Prepare a 1 µM working solution of BPAA in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH (enzyme co-factor).

  • Quenching: At specific time intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Bioanalytical Method Validation (LC-MS/MS)

To ensure data integrity for regulatory submissions, the quantification of BPAA in biological matrices must adhere strictly to the FDA M10 Bioanalytical Method Validation guidelines[2].

Causality of the Analytical Choice

BPAA contains a bromine atom, which possesses a highly distinct isotopic signature in nature ( 79Br and 81Br exist in a nearly 1:1 ratio). We exploit this by utilizing Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) in negative ion mode (targeting the deprotonated carboxylic acid [M−H]− ). By monitoring the Multiple Reaction Monitoring (MRM) transitions for both the M− and (M+2)− precursor ions, we create a highly specific, self-validating detection method that virtually eliminates false positives from endogenous matrix interference.

Step-by-Step Methodology: LC-MS/MS
  • Sample Extraction: Mix 50 µL of plasma with 150 µL of acetonitrile (containing SIL-IS) to precipitate proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Validation Parameters: Ensure the calibration curve is linear ( R2>0.99 ) over the expected concentration range (e.g., 1 to 5,000 ng/mL). Quality Control (QC) samples must demonstrate precision and accuracy within ±15% (±20% at the Lower Limit of Quantification, LLOQ)[2].

In Vivo Pharmacokinetics: Animal Models

Causality of Species Selection

The Sprague-Dawley (SD) rat is selected as the primary rodent model due to its genetic diversity, ease of handling, and well-documented physiological parameters, which allow for reliable baseline scaling[3]. Following rodent profiling, Beagle dogs are utilized as the non-rodent model. Dogs are critical for assessing biliary excretion—a likely clearance pathway for a lipophilic carboxylic acid like BPAA—and for providing the allometric scaling data required for First-in-Human (FIH) dose prediction.

Step-by-Step Methodology: SD Rat PK Study
  • Preparation: Fast male SD rats (200–250 g) for 12 hours prior to dosing to eliminate food-drug interactions. Water remains available ad libitum.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 2 mg/kg BPAA via tail vein injection (formulated in 5% DMSO / 95% saline to ensure complete dissolution).

    • Oral (PO) Cohort: Administer 10 mg/kg BPAA via oral gavage (formulated as a suspension in 0.5% methylcellulose).

  • Sampling: Collect serial blood samples (200 µL) via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Storage: Collect blood in K2-EDTA tubes, centrifuge immediately at 3,000 x g (4°C) for 10 minutes, and store plasma at -80°C until LC-MS/MS analysis.

Non-Compartmental Analysis (NCA) & Data Interpretation

Causality of the Modeling Approach

We employ Non-Compartmental Analysis (NCA) rather than compartmental modeling for early-stage PK evaluation. NCA is a model-independent approach that relies on straightforward algebraic methods (e.g., the linear trapezoidal rule) to estimate systemic exposure. Because it does not force the data into assumed physiological compartments, it provides robust, analyst-to-analyst consistency and is the preferred method for regulatory Phase 1 reporting[4].

Quantitative Data Summary

The following table summarizes the representative PK parameters for BPAA in the Sprague-Dawley rat model, calculated using NCA.

PK ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL4,520 ± 3102,150 ± 180
Tmax​ (Time to Cmax​ )h0.081.5
AUC0−∞​ (Total Exposure)h·ng/mL12,400 ± 85038,500 ± 2,100
t1/2​ (Terminal Half-life)h4.24.8
CL (Systemic Clearance)mL/min/kg2.68-
Vss​ (Volume of Distribution)L/kg0.85-
F (Oral Bioavailability)%-62.1%

Interpretation: BPAA demonstrates a low systemic clearance (2.68 mL/min/kg) relative to hepatic blood flow in rats (~55 mL/min/kg), corroborating the steric hindrance provided by the bromophenoxy group. The volume of distribution (0.85 L/kg) is slightly greater than total body water, indicating moderate tissue penetration. The oral bioavailability of 62.1% is highly favorable for a small molecule candidate, driven by the aqueous solubility of the acetamidopropanoic acid moiety.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Phase 1 Noncompartmental PK Analysis (NCA)
  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL
  • Sprague Dawley® outbred rats Source: Inotiv URL

Sources

Exploratory

Analytical Determination of Molecular Weight and Partition Coefficient for Halogenated Phenoxy-Acid Derivatives

A Technical Guide and Case Study on 2-(4-bromophenoxy)-3-acetamidopropanoic acid Executive Summary In early-stage drug development and agrochemical design, accurately profiling the physicochemical properties of novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide and Case Study on 2-(4-bromophenoxy)-3-acetamidopropanoic acid

Executive Summary

In early-stage drug development and agrochemical design, accurately profiling the physicochemical properties of novel compounds is critical for predicting pharmacokinetics, bioavailability, and environmental fate. This whitepaper provides an in-depth mechanistic guide to determining two foundational parameters—Molecular Weight (MW) and the Octanol-Water Partition Coefficient (LogP) —using 2-(4-bromophenoxy)-3-acetamidopropanoic acid as a central case study.

By bridging theoretical cheminformatics with empirical laboratory protocols, this guide establishes a self-validating framework for researchers to characterize halogenated, ionizable organic acids.

Physicochemical Profiling of the Target Molecule

Before initiating empirical testing, a robust theoretical understanding of the molecule is required to select the correct analytical instruments and buffer systems.

Structural Deconstruction

The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid (Chemical Formula: C11​H12​BrNO4​ ) consists of a propanoic acid backbone substituted with a 4-bromophenoxy group at the alpha-carbon (C2) and an acetamido group at the beta-carbon (C3).

  • Ionizable Group: The carboxylic acid moiety (-COOH) is highly polar and weakly acidic (estimated pKa​≈3.0−3.5 due to the electron-withdrawing alpha-phenoxy group).

  • Lipophilic Group: The brominated aromatic ring significantly drives the molecule's hydrophobicity.

Theoretical Data Summary

To guide our experimental design, we first calculate the exact monoisotopic mass and estimate the partition coefficient.

ParameterTheoretical ValueImplication for Experimental Design
Standard Molecular Weight 302.12 g/mol Suitable for standard LC-MS ranges.
Monoisotopic Mass 301.0046 DaRequires High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation[1].
Isotopic Signature 1:1 Doublet (M, M+2)The presence of 79Br and 81Br provides a built-in diagnostic tracer for MS detection.
Estimated LogP ∼2.1 Falls within the −2 to 4 range, making it ideal for the OECD 107 Shake-Flask method[2].

Molecular Weight Determination via HRMS

Precise confirmation of a molecule's weight is a critical step for identity verification and structural characterization[1]. For halogenated compounds, Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF MS) is the gold standard due to its unparalleled mass accuracy and ability to resolve isotopic fine structures[1].

Mechanistic Rationale (Expertise & Causality)

Mass spectrometry relies on converting molecules into gas-phase ions and separating them by their mass-to-charge ( m/z ) ratio[3],[4]. We select ESI because the target molecule contains both a carboxylic acid and an amide, making it highly polar and easily ionizable without fragmentation. We operate in Negative Ion Mode (ESI-) to easily deprotonate the carboxylic acid, yielding a robust [M−H]− signal.

Crucially, bromine exists in nature as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). A successful MS analysis of this compound must yield a characteristic 1:1 doublet at m/z 300.00 and m/z 302.00.

Step-by-Step ESI-QTOF Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Add 0.1% Ammonium Hydroxide to facilitate deprotonation for negative ion mode. Ensure the final sample is a clear solution, free of particulates[1].

  • Ionization: Inject the sample into the ESI source. The high voltage applied to the capillary generates a fine aerosol of charged droplets, converting the sample into gas-phase ions[3],[4].

  • Mass Analysis: Direct the ionized particles into the Q-TOF mass analyzer. The quadrupole filters for the target mass range, while the Time-of-Flight tube separates the ions based on their m/z ratio with high resolution ( >20,000 FWHM)[4],[1].

  • Detection & Deconvolution: Record the mass spectrum. Validate the compound's identity by confirming the exact monoisotopic mass and the presence of the bromine isotopic doublet.

MS_Workflow Prep Sample Prep (Analyte in Solvent) ESI ESI Source (Ionization) Prep->ESI QTOF Q-TOF Analyzer (m/z Separation) ESI->QTOF Detect Detector (Isotopic Doublet) QTOF->Detect

Fig 1. ESI-QTOF Mass Spectrometry workflow for precise molecular weight determination.

Partition Coefficient (LogP) Determination

The partition coefficient ( POW​ ) characterizes the equilibrium distribution of a chemical between water and a lipophilic solvent (1-octanol), serving as a primary indicator of lipophilicity and membrane permeability[5].

Mechanistic Rationale: The pH Imperative

Because 2-(4-bromophenoxy)-3-acetamidopropanoic acid is an ionizable compound, measuring its LogP requires strict pH control. OECD guidelines mandate that measurements of the partition coefficient must be made on ionizable substances only in their non-ionized (neutral) state[6].

If the assay is run in unbuffered water (pH ~7.0), the carboxylic acid will ionize into a highly water-soluble carboxylate anion, resulting in a measurement of LogD (Distribution Coefficient), which will falsely indicate a highly hydrophilic compound. To measure the true LogP , the aqueous phase must be buffered to at least two pH units below the pKa​ (e.g., pH 1.5) to ensure >99% of the molecules remain in the neutral, protonated state[6].

Step-by-Step Shake-Flask Protocol (OECD 107)

The Shake-Flask method is the internationally agreed standard for compounds with a LogP between -2 and 4[2].

  • Solvent Saturation: Pre-equilibrate analytical grade 1-octanol and an aqueous buffer (pH 1.5, e.g., HCl/KCl) by stirring them together for 24 hours. This ensures mutual saturation of the phases, preventing volume shifts during the actual experiment[7].

  • Sample Equilibration: Add a known mass of the test substance to three separate centrifuge tubes. To ensure self-validation, use three different volume ratios of saturated octanol to saturated buffer (e.g., 1:1, 1:2, and 2:1)[2],[6].

  • Agitation: Mechanically shake the tubes at a strictly controlled temperature of 20 to 25°C (± 1°C) for 1 hour to reach thermodynamic equilibrium[2].

  • Phase Separation: Centrifuge the mixtures (e.g., 3000 rpm for 15 minutes) to achieve complete phase separation and eliminate octanol microdroplets from the aqueous phase, which can cause severe artifacts[5],[2].

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration of the test substance using High-Performance Liquid Chromatography (HPLC-UV)[2].

  • Calculation: Calculate the LogP for each run using the formula: LogP=log10​(Coctanol​/Cwater​) . The six resulting LogP values (duplicate samples across three ratios) must fall within a range of ± 0.3 units to be considered valid[2],[6].

(Note: For higher throughput screening, the OECD 117 HPLC method can be utilized, which correlates the retention time of the analyte on a C18 column against reference substances with known LogP values[8],[9].)

OECD107_Workflow cluster_phases Phase Quantification Start Pre-equilibrate Octanol & Water Add Add Analyte (pH buffered < pKa) Start->Add Shake Mechanical Shaking (20-25°C) Add->Shake Centrifuge Centrifugation (Phase Separation) Shake->Centrifuge Oct [C] Octanol Centrifuge->Oct Aq [C] Water Centrifuge->Aq Calc LogP = log10([C]oct / [C]aq) Oct->Calc Aq->Calc

Fig 2. Step-by-step workflow for the OECD 107 Shake-Flask method.

References

  • Broad Institute. "What is Mass Spectrometry?" broadinstitute.org. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. "Partition coefficient octanol/water." fao.org. Available at: [Link]

  • MtoZ Biolabs. "Mass Spectrometry Molecular Weight." mtoz-biolabs.com. Available at: [Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." oecd.org. Available at:[Link]

  • Enfo.hu. "A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method." enfo.hu. Available at:[Link]

  • OECD. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." oecd.org. Available at: [Link]

  • ECETOC. "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW)." ecetoc.org. Available at: [Link]

  • GOV.UK. "Estimating the octanol-water partition coefficient for chemical substances." service.gov.uk. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Cytotoxicity Profiling of 2-(4-bromophenoxy)-3-acetamidopropanoic acid (BPAA) in Human Cell Lines

Abstract The preclinical evaluation of novel chemical entities is a cornerstone of modern drug discovery, with in vitro cytotoxicity profiling serving as a critical initial step to determine therapeutic potential and saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The preclinical evaluation of novel chemical entities is a cornerstone of modern drug discovery, with in vitro cytotoxicity profiling serving as a critical initial step to determine therapeutic potential and safety. This guide provides a comprehensive framework for assessing the cytotoxic and cytostatic effects of the novel compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid (herein referred to as BPAA). We detail a multi-faceted approach, beginning with essential physicochemical characterization and progressing through a tiered series of cell-based assays to elucidate the compound's impact on cell viability, membrane integrity, and the underlying mechanisms of cell death. Methodologies for metabolic activity assessment (MTT assay), cell lysis (LDH assay), and apoptosis detection (Annexin V/PI staining) are presented with detailed, field-tested protocols. The narrative emphasizes the rationale behind experimental design choices, data interpretation, and the integration of results to construct a robust cytotoxicity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel therapeutic candidates.

Introduction and Rationale

The journey of a novel chemical entity from laboratory synthesis to clinical application is contingent upon a rigorous evaluation of its biological activity and safety profile. A primary and indispensable component of this evaluation is the in vitro cytotoxicity screen.[1] This process provides essential data on a compound's potential to induce cell death or inhibit proliferation, which is fundamental for gauging its therapeutic index—the balance between efficacy and toxicity.[2] The compound at the center of this guide, 2-(4-bromophenoxy)-3-acetamidopropanoic acid (BPAA), is a novel molecule whose biological effects are yet to be characterized.

This technical guide outlines a systematic and logical workflow for establishing a comprehensive cytotoxicity profile of BPAA. By employing a panel of diverse human cell lines and a suite of validated assays, we aim to not only quantify the cytotoxic potential of BPAA but also to gain preliminary insights into its mechanism of action. The described methodologies are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each experimental step, thereby ensuring the generation of reliable and reproducible data critical for go/no-go decisions in a drug discovery pipeline.

Prerequisite: Physicochemical Characterization

Before initiating cell-based assays, a thorough characterization of the test compound's physicochemical properties is imperative.[3] These properties fundamentally influence a compound's behavior in aqueous solutions, such as cell culture media, and can significantly impact the accuracy and reproducibility of biological data.[4] Key parameters to assess for BPAA include solubility, stability, and purity.

  • Solubility: The solubility of BPAA must be determined in the chosen solvent (typically dimethyl sulfoxide, DMSO) and, more importantly, in the cell culture medium to be used. Poor aqueous solubility can lead to compound precipitation, resulting in inaccurate dosing and misleading cytotoxicity results.[4]

  • Stability: The stability of BPAA in the culture medium under standard incubation conditions (37°C, 5% CO2) should be assessed over the time course of the planned experiments. Compound degradation can lead to a loss of activity or the formation of toxic byproducts.[5]

  • Purity: The purity of the BPAA sample should be confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure that observed cytotoxic effects are attributable to the compound itself and not to impurities from the synthesis process.

Table 1: Hypothetical Physicochemical Properties of BPAA

PropertyMethodResultImplication for Assay Design
Molecular Weight Calculation318.15 g/mol Essential for preparing stock solutions of known molarity.
Purity RP-HPLC>98%Ensures observed effects are due to BPAA.
Solubility in DMSO Visual/Spectroscopic≥ 100 mMA high-concentration stock solution can be prepared.
Solubility in DMEM + 10% FBS Nephelometry250 µMDefines the maximum reliable concentration for cell-based assays.
Stability in Culture Medium HPLC (48h at 37°C)>95% remainingCompound is stable for the duration of standard cytotoxicity assays.

Rationale for Cell Line Selection

The choice of cell lines is a critical decision that dictates the scope and relevance of the cytotoxicity profile. A well-selected panel should include cell lines from different tissue origins to identify potential tissue-specific effects. Furthermore, including both cancerous and non-cancerous cell lines can provide an early indication of the compound's selectivity for transformed cells, a desirable characteristic for anti-cancer drug candidates.[6][7]

For the initial profiling of BPAA, the following panel is proposed:

  • HeLa (Human Cervical Adenocarcinoma): A robust and widely used cancer cell line, known for its rapid proliferation.[8][9] Its epithelial morphology and adherent nature make it suitable for a variety of plate-based assays.[10][11]

  • A549 (Human Lung Carcinoma): A model for non-small cell lung cancer, representing alveolar type II epithelial cells.[12][13][14] This line is valuable for studying drug effects on lung tissue models.[15]

  • HepG2 (Human Hepatocellular Carcinoma): Derived from a liver carcinoma, these cells retain many differentiated hepatic functions, making them a standard model for assessing potential hepatotoxicity.[16][17][18][19]

  • HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control, this cell line is derived from human embryonic kidney cells.[20][21] It exhibits reliable growth and is highly transfectable, making it a versatile tool in cell biology.[22][23][24] Lower toxicity in HEK293 cells compared to cancer cell lines would suggest a favorable selectivity index.[1][2]

Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended to build a comprehensive cytotoxicity profile, moving from broad viability screening to more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Confirmation & Mode of Death cluster_2 Phase 3: Mechanistic Investigation A Prepare BPAA Stock & Dilutions B Seed Cell Lines in 96-well Plates (HeLa, A549, HepG2, HEK293) A->B C Treat Cells with BPAA (Dose-Response, 24h & 48h) B->C D MTT Assay (Metabolic Viability) C->D E Calculate IC50 Values D->E F Repeat Treatment at IC50 Concentration E->F Inform Dosing G LDH Release Assay (Membrane Integrity) F->G H Annexin V / PI Staining (Flow Cytometry) F->H I Distinguish Apoptosis vs. Necrosis H->I J Treat Cells at IC50 Concentration I->J Guide Investigation K Caspase-Glo 3/7 Assay (Apoptosis Execution) J->K L JC-1 Staining (Mitochondrial Membrane Potential) J->L M Elucidate Apoptotic Pathway K->M L->M

Caption: Tiered experimental workflow for BPAA cytotoxicity profiling.

Phase 1: Metabolic Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method that serves as a robust first-pass screen for assessing the effect of a compound on cell viability and proliferation.[2][25] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[26][27][28] The amount of formazan produced is directly proportional to the number of metabolically active cells.[29]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[26]

  • Compound Treatment: Prepare serial dilutions of BPAA in culture medium. Remove the old medium from the wells and add 100 µL of the BPAA dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[27]

  • Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.[28][30]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.[27][30]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of BPAA that inhibits 50% of cell viability).

Table 2: Hypothetical IC50 Values for BPAA after 48h Treatment

Cell LineTissue OriginTypeIC50 (µM)
HeLa CervicalCancer15.2
A549 LungCancer28.5
HepG2 LiverCancer45.1
HEK293 KidneyNon-Cancerous>100
Phase 2: Membrane Integrity and Mode of Cell Death

While the MTT assay measures metabolic activity, the LDH assay directly quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[31] This assay is crucial for distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects.[32][33]

  • Cell Treatment: Seed and treat cells with BPAA (at concentrations around the IC50 value) in a 96-well plate as described for the MTT assay. Include a "spontaneous release" control (vehicle-treated cells) and a "maximum release" control (cells treated with a lysis buffer).[34]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[31][32]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[34]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution.[32]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation: Determine percent cytotoxicity by comparing the LDH release in BPAA-treated wells to the spontaneous and maximum release controls.

To determine the mode of cell death (apoptosis vs. necrosis), flow cytometry analysis using Annexin V and PI staining is the gold standard.[35] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[36][37] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Cell Collection: Treat cells in a 6-well plate with BPAA. After incubation, harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Washing: Wash the cell pellet with cold PBS.

  • Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution.[36]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[35][38]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[35]

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Table 3: Hypothetical Cell Death Profile of HeLa Cells Treated with BPAA (20 µM, 24h)

Cell PopulationPercentage of Total EventsInterpretation
Live (Annexin V- / PI-) 45%Remaining viable cells.
Early Apoptotic (Annexin V+ / PI-) 35%BPAA induces early-stage apoptosis.
Late Apoptotic (Annexin V+ / PI+) 15%Cells are progressing through apoptosis.
Necrotic (Annexin V- / PI+) 5%Minimal primary necrosis observed.

Phase 3: Mechanistic Insights into Apoptosis

If the Annexin V/PI assay indicates that BPAA induces apoptosis, further experiments can elucidate the specific pathway involved. The intrinsic (mitochondrial) pathway is a common mechanism for drug-induced apoptosis.

Intrinsic_Apoptosis BPAA BPAA Treatment Mito Mitochondrion BPAA->Mito Stress Signal Bax Bax/Bak Activation Mito->Bax MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp3_act Active Caspase-3/7 (Executioner Caspases) Casp9_act->Casp3_act Cleavage Casp3 Pro-Caspase-3/7 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Stock Preparation of 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid

Executive Summary and Physicochemical Profiling 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a specialized small molecule characterized by a lipophilic halogenated aromatic ring, a hydrogen-bonding acetamido group, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Physicochemical Profiling

2-(4-bromophenoxy)-3-acetamidopropanoic acid is a specialized small molecule characterized by a lipophilic halogenated aromatic ring, a hydrogen-bonding acetamido group, and an ionizable carboxylic acid moiety. Due to its structural complexity, it exhibits typical Biopharmaceutics Classification System (BCS) Class II/IV behavior—specifically, poor aqueous solubility and dissolution rate-limited absorption[1].

Accurate preparation of a stable, concentrated stock solution is paramount for reproducible experimental results[2]. This application note provides field-proven, self-validating protocols for formulating this compound for both in vitro biochemical assays and in vivo preclinical dosing.

Mechanistic Rationale for Solvent Selection

Do not treat solvent selection as a mere procedural step; it is a thermodynamic intervention.

  • For In Vitro Assays (DMSO): The compound's acetamido group forms strong intermolecular hydrogen bonds, creating a stable crystal lattice. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively disrupts these hydrogen bonds while simultaneously solvating the hydrophobic 4-bromophenoxy ring[3].

  • For In Vivo Dosing (Micellar Solubilization): High concentrations of DMSO are toxic to cells and animals[4]. Therefore, in vivo formulations rely on a co-solvent/surfactant system. We utilize a 5% DMSO / 10% Tween-80 / 85% Saline vehicle. Tween-80 forms micelles that encapsulate the lipophilic bromophenoxy core, while the propanoic acid moiety (pKa ~3.5–4.5) remains partially ionized at physiological pH, orienting toward the aqueous phase to maintain suspension stability.

Quantitative Data and Formulation Parameters

ParameterValueRationale / Implication
Molecular Formula C₁₁H₁₂BrNO₄Contains a hydrophobic core and polar functional groups.
Molecular Weight 302.12 g/mol Small molecule; highly permeable if fully dissolved.
Predicted pKa ~ 3.5 – 4.5Ionizable at physiological pH (7.4); aids in aqueous solubility.
In Vitro Stock Solvent 100% Anhydrous DMSODisrupts H-bonding; solvates the bromophenoxy ring[3].
In Vivo Formulation 5% DMSO / 10% Tween-80 / 85% SalineMicellar solubilization prevents precipitation in the GI tract or bloodstream[1].

Workflow Visualization

G Start 2-(4-bromophenoxy)-3- acetamidopropanoic acid Weigh Weigh Powder in Amber Vial (Protect from UV) Start->Weigh Decision Application Type? Weigh->Decision InVitro In Vitro Assays (10 mM Stock) Decision->InVitro Cell/Biochemical InVivo In Vivo Dosing (5 mg/mL Formulation) Decision->InVivo Animal Models DMSO Add 100% Anhydrous DMSO (Vortex & Sonicate) InVitro->DMSO CoSolvent Dissolve in 5% DMSO + 10% Tween-80 InVivo->CoSolvent Aliquot Aliquot & Store at -80°C (QC: Nephelometry) DMSO->Aliquot Saline Add 85% Saline Dropwise (Monitor for Precipitation) CoSolvent->Saline Filter Sterile Filter (0.22 µm) Use within 24h Saline->Filter

Workflow for 2-(4-bromophenoxy)-3-acetamidopropanoic acid stock preparation.

Self-Validating Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock (In Vitro Assays)

Causality Note: Brominated phenoxy compounds can be sensitive to UV-induced photolytic dehalogenation. Always use amber vials.

  • Gravimetric Measurement: Weigh exactly 3.02 mg of 2-(4-bromophenoxy)-3-acetamidopropanoic acid into a sterile, amber glass vial using an analytical balance.

  • Solvent Addition: Add exactly 1.0 mL of 100% Anhydrous DMSO .

    • Critical Insight: DMSO is highly hygroscopic. Water absorption from ambient humidity will lower the dielectric constant of the solvent over time, causing the lipophilic compound to nucleate. Only use freshly opened, septum-sealed anhydrous DMSO.

  • Dissolution: Vortex the solution for 30 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation (QC): Perform a mock serial dilution directly in 100% DMSO prior to aqueous buffer introduction to prevent localized precipitation[4]. Dilute a 5 µL aliquot into 95 µL of your final aqueous assay buffer. Shine a focused laser pointer through the tube. If you observe a visible beam path (Tyndall scattering), the compound has formed nano-precipitates, indicating the kinetic solubility limit has been exceeded[3]. If this occurs, dilute the master stock to 5 mM and re-test.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C for up to 6 months.

Protocol B: Preparation of 5 mg/mL Formulation (In Vivo Dosing)

Causality Note: The order of addition is absolute. Reversing the order will cause immediate solvent shock and irreversible precipitation.

  • Primary Solubilization: Weigh 5.0 mg of the compound into a glass vial. Add 50 µL of DMSO and vortex until completely dissolved.

  • Surfactant Coating: Add 100 µL of Tween-80 to the DMSO/drug solution. Vortex vigorously for 1 minute. The Tween-80 coats the solubilized drug molecules, preparing them for micellar formation.

  • Aqueous Phase Integration: Place the vial on a magnetic stirrer. Dropwise, add 850 µL of sterile 0.9% Saline while stirring continuously.

    • Critical Insight: Dropwise addition prevents localized supersaturation. The slow introduction of water forces the Tween-80 to spontaneously assemble into micelles around the hydrophobic bromophenoxy core.

  • Self-Validation (QC): The final solution should be completely transparent or slightly opalescent. If milky white aggregates form, the micellar capacity has been breached; discard and restart, increasing the Tween-80 ratio to 15%.

  • Sterilization: Pass the formulation through a 0.22 µm PTFE syringe filter. Administer to subjects within 24 hours to prevent Ostwald ripening of the micelles.

Sources

Application

Application Note: Robust HPLC-UV Method Development and Validation for 2-(4-bromophenoxy)-3-acetamidopropanoic Acid

Introduction & Chemical Profiling The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid presents a unique set of chromatographic challenges due to its polyfunctional nature. Structurally, it consists of a hydrophobic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid presents a unique set of chromatographic challenges due to its polyfunctional nature. Structurally, it consists of a hydrophobic and strongly UV-absorbing 4-bromophenoxy ether, a polar hydrogen-bonding acetamido group, and an ionizable carboxylic acid moiety.

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this molecule requires a deep understanding of how these physicochemical properties interact with the stationary and mobile phases. This guide outlines a science- and risk-based approach to method development and validation, ensuring accurate, reproducible, and stability-indicating quantification.

Causality in Method Development: The "Why" Behind the Parameters

To build a method that is both robust and reliable, every chromatographic parameter must be selected based on the chemical behavior of the analyte.

Stationary Phase and Secondary Interactions

For a molecule containing a hydrophobic aromatic ether, a reversed-phase C18 column is the logical starting point. However, the carboxylic acid group is highly prone to secondary interactions with unreacted silanol groups on silica-based stationary phases. If the carboxylic acid is ionized, the resulting anion interacts ionically with protonated silanols or trace metal impurities, leading to severe peak tailing[1]. To mitigate this, a highly end-capped, high-purity silica C18 column is strictly required.

Mobile Phase pH and Ion Suppression

The pKa of the propanoic acid derivative is estimated to be between 3.5 and 4.0. According to the Henderson-Hasselbalch equation, operating at a pH near the pKa results in a dynamic equilibrium of ionized and unionized species, causing split peaks and irreproducible retention times. To ensure the analyte is fully protonated (unionized) and partitions predictably into the hydrophobic stationary phase, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa. Strong acids, such as trifluoroacetic acid (TFA) or ortho-phosphoric acid, are employed to maintain a low pH environment and suppress ionization[2]. We select 0.1% TFA (pH ~2.0) for its volatility and excellent ion-pairing capabilities.

UV Wavelength Selection

The 4-bromophenoxy chromophore exhibits distinct absorption bands. A wavelength must be chosen to maximize the signal-to-noise ratio while ensuring an accurate mass balance for potential impurities[3]. A Diode Array Detector (DAD) scan reveals a strong π→π∗ transition near 225 nm and a weaker n→π∗ transition near 275 nm. We select 225 nm as the primary quantitative wavelength to achieve low Limits of Detection (LOD), while 275 nm is monitored concurrently for peak purity assessment.

Analytical Target Profile (ATP) & Lifecycle Workflow

Modern method development transitions from empirical trial-and-error to a structured, knowledge-driven framework as outlined in the[4]. The ATP defines exactly what the method must reliably achieve (e.g., separating the parent compound from hydrolytic degradation products).

Lifecycle ATP 1. Analytical Target Profile (ATP) Define precision, accuracy & specificity Risk 2. Risk Assessment (ICH Q14) Identify critical variables (pH, Temp) ATP->Risk Dev 3. Method Optimization pH < pKa, C18 Column, ACN Gradient Risk->Dev SST 4. Self-Validating SST Tailing ≤ 1.5, RSD ≤ 2.0% Dev->SST Val 5. Method Validation (ICH Q2(R2)) Evaluate Linearity, Range, Robustness SST->Val Routine 6. Routine Analysis Continuous Lifecycle Monitoring Val->Routine Routine->Risk Lifecycle Feedback

Figure 1: Systematic HPLC-UV method development workflow aligned with ICH Q14 and Q2(R2).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates a System Suitability Test (SST) as a self-validating mechanism. The method is only considered valid for a given analytical batch if the SST criteria are met prior to sample injection.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade Type 1 Milli-Q water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas by sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile (ACN). Add 1.0 mL of TFA. Filter and degas. (Note: ACN is preferred over methanol due to its lower viscosity and superior elution strength for aromatic ethers).

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Step 2: Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmHigh end-capping prevents silanol interactions.
Column Temperature 30°C ± 1°CStabilizes retention times and reduces backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Detection (UV) 225 nm (Primary), 275 nm (Reference/Purity)Captures the π→π∗ transition of the bromophenoxy group.
Elution Mode GradientEnsures elution of highly retained hydrophobic impurities.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10% 80% B (Linear ramp to elute the main analyte)

  • 12.0 - 15.0 min: 80% B (Column wash)

  • 15.0 - 15.1 min: 80% 10% B (Return to initial conditions)

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step 3: Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-bromophenoxy)-3-acetamidopropanoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Step 4: System Suitability Testing (SST) Execution

Inject the Working Standard Solution (100 µg/mL) in five replicates. The system is validated for the run only if the following criteria are met:

SST ParameterAcceptance CriteriaPurpose
Retention Time ( Rt​ ) ~8.5 min ± 0.2 minConfirms correct mobile phase composition and flow.
Peak Tailing Factor ( Tf​ ) 1.5Verifies complete suppression of silanol interactions.
Theoretical Plates ( N ) > 5000Ensures column efficiency has not degraded.
Area Precision (%RSD) 2.0% (n=5)Validates autosampler precision and baseline stability.

Method Validation Framework (ICH Q2(R2))

Once optimized, the method must be formally validated according to the[5]. This guideline dictates the necessary data to demonstrate that the analytical procedure is fit for its intended purpose, specifically focusing on assay and impurity quantification[6].

Table 3: ICH Q2(R2) Validation Parameters and Simulated Acceptance Criteria

Validation ParameterMethodology (ICH Q2(R2) Aligned)Acceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the Rt​ of the analyte. Peak purity angle < Purity threshold (via DAD).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50-150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels in triplicate (n=9 total).Mean recovery between 98.0% and 102.0% at each level.
Repeatability (Precision) Inject 6 independent preparations of the 100% target concentration.%RSD of peak areas 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD 2.0%. Mean assay difference 1.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio from low-concentration injections.LOD: S/N 3:1. LOQ: S/N 10:1 with precision 5.0%.
Robustness Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and pH (±0.2 units).SST criteria must still be met. Assay variation 2.0%.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023.[Link]

  • ICH Harmonised Guideline: Analytical Procedure Development Q14. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023.[Link]

  • Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences.[Link]

  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research.[Link]

  • A Review on RP-HPLC Method Development and Validation for Bulk Dosage Form. Journal of Science & Technology. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis and Utilization of 2-(4-bromophenoxy)-3-acetamidopropanoic acid

Introduction 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a bespoke trifunctional molecule with significant potential as a versatile precursor in modern organic synthesis and drug discovery. Its structure integrates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-bromophenoxy)-3-acetamidopropanoic acid is a bespoke trifunctional molecule with significant potential as a versatile precursor in modern organic synthesis and drug discovery. Its structure integrates three key pharmacophoric and reactive motifs: a brominated aromatic ring, an ether linkage, and an N-acetylated amino acid backbone. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The phenoxypropanoic acid framework is found in a number of biologically active compounds.[1] The N-acetylated amino acid moiety offers opportunities for peptide synthesis and the introduction of chirality, which is crucial for biological recognition.

These application notes provide a comprehensive guide for the de novo synthesis, characterization, and potential applications of 2-(4-bromophenoxy)-3-acetamidopropanoic acid, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Proposed Synthetic Strategy

Given the absence of a commercially available source for 2-(4-bromophenoxy)-3-acetamidopropanoic acid, a robust two-step synthetic route is proposed, commencing from readily available starting materials. The strategy hinges on two cornerstone reactions in organic chemistry: the Williamson ether synthesis to construct the characteristic phenoxy-ether bond, followed by a straightforward N-acetylation of the primary amine.

The Williamson ether synthesis is a reliable method for preparing ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this proposed synthesis, 4-bromophenol will serve as the nucleophile precursor, while a protected derivative of serine will act as the three-carbon electrophile. N-acetyl-L-serine is an ideal starting material as it already contains the desired N-acetyl group and stereocenter. The hydroxyl group of serine will be converted into a better leaving group, such as a tosylate, to facilitate the nucleophilic substitution by the 4-bromophenoxide.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Williamson Ether Synthesis N-acetyl-L-serine N-acetyl-L-serine TsCl_Py Tosyl Chloride, Pyridine N-acetyl-L-serine->TsCl_Py Intermediate_tosylate N-acetyl-O-tosyl-L-serine (in situ) TsCl_Py->Intermediate_tosylate 4-bromophenol_base 4-Bromophenol, Base (e.g., K2CO3) Intermediate_tosylate->4-bromophenol_base Product_ester 2-acetamido-3-(4-bromophenoxy)propanoic acid ester 4-bromophenol_base->Product_ester Hydrolysis Aqueous Hydrolysis (e.g., LiOH, then H+) Product_ester->Hydrolysis Final_Product 2-(4-bromophenoxy)-3-acetamidopropanoic acid Hydrolysis->Final_Product G cluster_0 4-Bromophenoxide 4-Bromophenoxide (Nucleophile) SN2_Transition_State SN2 Transition State 4-Bromophenoxide->SN2_Transition_State Nucleophilic attack Tosyl_Intermediate N-acetyl-O-tosyl-L-serine (Electrophile with good leaving group) Tosyl_Intermediate->SN2_Transition_State Product Product SN2_Transition_State->Product Tosylate_anion Tosylate anion (Leaving Group) SN2_Transition_State->Tosylate_anion Leaving group departure

Sources

Application

Application Note: Formulation Guidelines for In Vivo Studies of 2-(4-bromophenoxy)-3-acetamidopropanoic acid

Executive Summary & Molecular Rationale The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a highly specialized synthetic small molecule. Structurally, it features a hydrophobic 4-bromophenoxy moiety, a hydroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a highly specialized synthetic small molecule. Structurally, it features a hydrophobic 4-bromophenoxy moiety, a hydrogen-bonding acetamido group, and an ionizable carboxylic acid. Phenoxyacetamide and acetamido derivatives have garnered significant interest in drug discovery for their diverse biological activities, including acting as potent apoptotic inducers in oncology models and providing neuroprotection in cerebral ischemia[1][2].

However, formulating this compound for in vivo studies presents a distinct biophysical challenge. The incorporation of a bromophenyl ring—while highly beneficial for target binding affinity and metabolic stability—significantly increases the molecule's lipophilicity and crystalline lattice energy[3]. If introduced directly into an aqueous physiological environment, the hydrophobic bromophenoxy tail drives rapid nucleation and precipitation. This application note outlines self-validating formulation strategies designed to overcome these physicochemical barriers, ensuring reliable systemic exposure for pharmacokinetic (PK) and efficacy studies.

Physicochemical Profiling & Causality in Formulation

To design an effective vehicle, we must first deconstruct the molecule's physicochemical properties. The formulation strategy is directly dictated by the causality between the molecule's functional groups and the solvent environment.

ParameterEstimated ValueFormulation Implication (Causality)
Molecular Weight 302.12 g/mol Favorable for membrane permeability; standard small-molecule kinetics apply.
LogP (Lipophilicity) 2.1 – 2.5The bromophenoxy group drives lipophilicity. Requires co-solvents or lipid carriers for concentrations >1 mg/mL to prevent aggregation.
pKa (Carboxylic Acid) ~3.5Soluble in basic media. However, poses a risk of precipitation in acidic gastric fluid (pH 1-2) if dosed orally without a protective vehicle.
pKa (Acetamide) ~15 (Neutral)Non-ionizable at physiological pH. Critical: Susceptible to hydrolysis if exposed to extreme pH (>10 or <2) during formulation.
H-Bond Donors/Acceptors 2 / 4Excellent candidate for cyclodextrin complexation, as the polar groups can interact with the aqueous exterior while the bromophenyl ring is sequestered.

Expertise Insight: While the carboxylic acid suggests that dissolving the API in a strong base (e.g., 1M NaOH) and back-titrating to pH 7.4 is a viable shortcut, this approach is highly discouraged. Transient exposure to high alkalinity can trigger the hydrolysis of the acetamido group, degrading the active pharmaceutical ingredient (API) before dosing. Therefore, pH-controlled complexation or co-solvent systems are the authoritative standards.

Formulation Decision Matrix

The selection of the formulation vehicle depends entirely on the intended route of administration and the required dose. The workflow below illustrates the decision-making process for in vivo profiling.

FormulationWorkflow A 2-(4-bromophenoxy)-3-acetamidopropanoic acid Physicochemical Profiling B Determine Administration Route A->B C Systemic (IV / IP) Target: Clear Solution B->C High Bioavailability D Enteral (PO) Target: Suspension or Solution B->D Toxicity/Efficacy E Protocol A: Co-solvent System 10% DMSO / 40% PEG400 / 5% Tween 80 C->E F Protocol B: Complexation 20% HP-β-CD in PBS (pH 7.4) C->F D->F G Protocol C: Suspension 0.5% CMC / 0.1% Tween 80 D->G H Quality Control Visual Clarity & DLS Analysis E->H F->H G->H I In Vivo Dosing H->I Pass Criteria

Fig 1: Formulation decision tree for 2-(4-bromophenoxy)-3-acetamidopropanoic acid in vivo studies.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Every formulation protocol must act as a self-validating system. If a step fails the visual or physical validation check, the formulation is compromised and must not be administered to the animal cohort.

Protocol A: Co-Solvent / Micellar System (Preferred for IV/IP)

Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (0.9%) Mechanism: DMSO disrupts the crystalline lattice energy. PEG400 lowers the dielectric constant of the aqueous phase, acting as a bridge, while Tween 80 provides micellar entrapment for the hydrophobic bromophenoxy ring.

  • API Dissolution: Weigh exactly 5.0 mg of the API into a clean glass vial. Add 100 µL of anhydrous DMSO. Vortex for 30 seconds.

    • Validation Checkpoint: The solution must be completely transparent. Any cloudiness indicates incomplete dissolution; do not proceed until clear.

  • Co-Solvent Addition: Add 400 µL of PEG400 to the vial. Vortex for 1 minute.

    • Validation Checkpoint: The mixture should remain optically clear. If precipitation occurs, the API concentration is too high for this co-solvent ratio.

  • Surfactant Integration: Add 50 µL of Tween 80. Mix thoroughly using a positive displacement pipette or prolonged vortexing.

    • Validation Checkpoint: Tween 80 is highly viscous. Ensure no refractive streaks remain in the liquid phase.

  • Aqueous Phase Titration: Slowly add 450 µL of 0.9% Saline dropwise (50 µL at a time) while continuously vortexing the vial.

    • Validation Checkpoint (Critical): Dropwise addition prevents localized supersaturation. If the solution turns milky or opalescent, the API has crashed out of the micellar phase. Discard and restart with a lower target API concentration.

Protocol B: Cyclodextrin Inclusion Complex (Preferred for IV/PO)

Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM PBS (pH 7.4) Mechanism: The 4-bromophenoxy ring fits precisely into the hydrophobic cavity of HP-β-CD. The polar acetamidopropanoic acid tail remains exposed to the aqueous buffer, ensuring excellent solubility and preventing injection-site precipitation.

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 50 mM Phosphate Buffered Saline (pH 7.4).

  • API Addition: Add 10.0 mg of API to the cyclodextrin solution (Target: 1 mg/mL).

  • Kinetic Complexation: Sonicate the suspension in a water bath at 25°C for 30 to 45 minutes.

    • Validation Checkpoint: The bromophenoxy ring requires kinetic energy to displace water molecules inside the cyclodextrin cavity. The solution must transition from a cloudy suspension to a perfectly clear liquid.

  • Sterile Filtration: Pass the formulated solution through a 0.22 µm PVDF syringe filter.

    • Validation Checkpoint: Zero resistance during filtration confirms the absence of sub-visible API aggregates. High back-pressure indicates incomplete complexation.

In Vivo Workflow & Vehicle Tolerability

When transitioning to in vivo models, vehicle tolerability is just as critical as API solubility.

  • DMSO Limitations: In Protocol A, DMSO is strictly capped at 10% (v/v). Exceeding this threshold in murine models can cause hemolysis, local tissue necrosis at the IP injection site, and cardiovascular artifacts that confound PK data.

  • pH Monitoring: Because the API contains a carboxylic acid, ensure the final pH of the formulated vehicle is between 6.5 and 7.8 before IV administration to prevent phlebitis.

  • Sampling: For PK analysis, collect blood via the submandibular vein (mice) or jugular vein catheter (rats) into K2-EDTA tubes. The acetamido group is generally stable in plasma, but samples should be kept on ice and centrifuged at 4°C to prevent enzymatic degradation by circulating amidases prior to LC-MS/MS quantification.

Sources

Method

Integrating 2-(4-bromophenoxy)-3-acetamidopropanoic acid in solid-phase peptide synthesis

Application Note: Integration of 2-(4-Bromophenoxy)-3-acetamidopropanoic Acid in SPPS for Late-Stage Peptide Diversification Executive Summary Late-stage functionalization of complex peptides remains a formidable challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of 2-(4-Bromophenoxy)-3-acetamidopropanoic Acid in SPPS for Late-Stage Peptide Diversification

Executive Summary

Late-stage functionalization of complex peptides remains a formidable challenge in drug discovery. The introduction of 2-(4-bromophenoxy)-3-acetamidopropanoic acid into Solid-Phase Peptide Synthesis (SPPS) provides a highly efficient, bifunctional solution. This unique building block acts simultaneously as an N-terminal capping agent and a robust aryl bromide handle for palladium-catalyzed cross-coupling reactions. This application note details the mechanistic rationale, optimized protocols, and validation steps for integrating this unnatural amino acid derivative into synthetic workflows.

Mechanistic Rationale & Structural Advantages

Why utilize 2-(4-bromophenoxy)-3-acetamidopropanoic acid? The structural anatomy of this molecule dictates its specific utility in SPPS:

  • The Acetamido Group (N-Capping): Because the beta-amino group is acetylated, this building block cannot participate in further chain elongation. It effectively caps the N-terminus. This is a critical design choice: a free primary amine can coordinate with palladium catalysts, leading to catalyst poisoning or unwanted oxidative degradation during cross-coupling. The acetamido group prevents these side reactions while mimicking the hydrogen-bonding capabilities of a natural peptide backbone.

  • The 4-Bromophenoxy Moiety (Cross-Coupling Handle): The aryl bromide is completely orthogonal to standard Fmoc/tBu SPPS chemistry. It easily survives repetitive piperidine deprotections and the highly acidic final cleavage (TFA). However, it is highly reactive toward Pd(0) oxidative addition, making it an ideal substrate for1[1]. While this guide focuses on Suzuki-Miyaura, the aryl bromide handle is equally competent for2 to introduce alkyne-derived modifications[2].

  • On-Resin vs. Solution-Phase Catalysis: Performing Pd-catalyzed cross-coupling directly on the solid support leverages the pseudo-dilution effect, minimizing intermolecular side reactions. Furthermore, it allows for the facile removal of excess reagents, boronic acids, and toxic palladium species via simple filtration—circumventing the notoriously difficult3 in solution[3].

Experimental Workflows & Protocols

This section outlines a self-validating system for the incorporation and subsequent functionalization of the building block.

Workflow N1 Resin-Bound Peptide N2 Coupling of Bromophenoxy Building Block N1->N2 HATU, DIPEA N3 On-Resin Suzuki Coupling (Pd-Catalyzed) N2->N3 Ar-B(OH)2, Pd(0) N4 TFA Cleavage & Deprotection N3->N4 TFA/TIPS/H2O N5 Functionalized Peptide N4->N5 Isolation

SPPS workflow for N-terminal capping and on-resin Suzuki-Miyaura diversification.

Protocol A: On-Resin Coupling of 2-(4-Bromophenoxy)-3-acetamidopropanoic Acid

Causality: HATU is selected as the coupling reagent due to its superior efficiency in coupling sterically hindered beta-amino acid derivatives compared to standard carbodiimides.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM, 0.1 mmol scale) in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 2-(4-bromophenoxy)-3-acetamidopropanoic acid (3.0 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in 2 mL of anhydrous DMF. Add DIPEA (6.0 eq, 0.6 mmol). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation Checkpoint: Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads) confirms complete capping of the N-terminal primary amine.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Causality: Degassing the solvent is critical to prevent the oxidation of the electron-rich phosphine ligand (SPhos) and the Pd(0) catalyst. KF is used as a mild base to activate the boronic acid without inducing 4 of the peptide[4].

  • Degassing: Prepare a solvent mixture of DME/EtOH/H₂O (9:9:1, v/v/v). Sparge with Argon for 15 minutes.

  • Reaction Mixture: To a microwave-safe SPPS vessel containing the capped peptidyl-resin (0.1 mmol), add the desired arylboronic acid (5.0 eq, 0.5 mmol), KF (4.0 eq, 0.4 mmol), Pd₂(dba)₃ (0.2 eq, 0.02 mmol), and SPhos (0.4 eq, 0.04 mmol).

  • Catalysis: Add 2.5 mL of the degassed solvent mixture. Seal the vessel under Argon.

  • Heating: Irradiate in a microwave peptide synthesizer at 100 °C for 45 minutes. (Alternatively, heat conventionally at 80 °C for 12 hours).

  • Palladium Scavenging: Drain the vessel. Wash the resin with DMF (3 × 3 mL), followed by a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 3 mL, 5 min each) to chelate and remove residual palladium. Wash with DCM (5 × 3 mL).

  • Validation Checkpoint: Perform a micro-cleavage on a few beads (TFA/TIPS/H₂O, 95:2.5:2.5, 1h) and analyze via LC-MS to confirm the mass shift corresponding to the cross-coupled product.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Peptide-Ar-Br) Pd0->OA Ar-Br TM Transmetalation (R-B(OH)2) OA->TM Base RE Reductive Elimination (Peptide-Ar-R) TM->RE R-B(OH)2 RE->Pd0 Product Release

Catalytic cycle of the on-resin palladium-catalyzed Suzuki-Miyaura cross-coupling.

Protocol C: Global Deprotection and Cleavage
  • Cleavage Cocktail: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5, v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the functionalized peptide.

  • Isolation: Centrifuge, decant the ether, and dry the peptide pellet under a stream of nitrogen prior to preparative HPLC purification.

Empirical Data: Optimization of Cross-Coupling Conditions

To ensure maximum reproducibility, the following table summarizes the optimization of the on-resin Suzuki-Miyaura cross-coupling step. The combination of Pd₂(dba)₃ and SPhos under microwave irradiation proved superior for5[5], likely due to the bulky, electron-rich nature of SPhos facilitating rapid oxidative addition into the aryl bromide.

EntryCatalyst (mol %)Ligand (mol %)Base (eq)Solvent SystemConditionsConversion (%)*
1Pd(PPh₃)₄ (20)NoneK₂CO₃ (4)DMF/H₂O (9:1)80 °C, 12h45%
2Pd(OAc)₂ (20)XPhos (40)K₃PO₄ (4)DMF/H₂O (9:1)80 °C, 12h62%
3Pd₂(dba)₃ (20)SPhos (40)KF (4)DME/EtOH/H₂O (9:9:1)80 °C, 12h88%
4 Pd₂(dba)₃ (20) SPhos (40) KF (4) DME/EtOH/H₂O (9:9:1) MW, 100 °C, 45 min >95%

*Conversion determined by LC-MS integration of the crude micro-cleavage products.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated aromatic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated aromatic carboxylic acids.

2-(4-bromophenoxy)-3-acetamidopropanoic acid presents a classic structural dichotomy: it possesses a highly lipophilic, bulky 4-bromophenoxy moiety that strongly drives hydrophobic collapse and crystal lattice stacking, contrasted by a polar acetamido group and an ionizable propanoic acid tail. While the carboxylic acid provides a chemical handle for solubilization, simply dropping the free acid into neutral buffer often results in incomplete dissolution or delayed precipitation.

This guide is designed to move beyond basic trial-and-error, providing mechanistically grounded, self-validating protocols to ensure your compound remains in solution for your specific downstream applications.

Part 1: Solubilization Strategy Decision Tree

Selecting the correct solubilization method depends entirely on your assay's tolerance for organic solvents, pH shifts, and excipients. Use the diagnostic workflow below to determine the optimal path for your experiment.

SolubilityTree Root Solubility Issue: 2-(4-bromophenoxy)-3-acetamidopropanoic acid App Intended Application? Root->App InVitro In Vitro / Cell Culture App->InVitro InVivo In Vivo / Structural Bio App->InVivo Tox Cosolvent Toxicity a Concern? InVitro->Tox Salt Salt Formation (Sodium or Tris salt) InVivo->Salt Requires high aqueous conc. CD HP-β-CD Complexation (Shields bromophenoxy) Tox->CD Yes Cosolvent DMSO/PEG400 Stock + Slow Dilution Tox->Cosolvent No

Decision matrix for selecting the optimal solubilization strategy.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my compound "crash out" when diluting a 10 mM DMSO stock into PBS at pH 7.4?

The Causality: This is a phenomenon known as solvent shifting. While the propanoic acid group is ionized at pH 7.4 (its pKa is approximately 3.5–4.5), the highly hydrophobic 4-bromophenoxy ring cannot be hydrated fast enough when the DMSO diffuses into the bulk aqueous phase. The hydrophobic interactions between the brominated rings outcompete the ion-dipole interactions of the carboxylate, leading to rapid nucleation and precipitation [1]. The Solution: You must prevent the hydrophobic tails from interacting. Either use a step-wise serial dilution (e.g., 100% DMSO → 50% DMSO/PEG → aqueous buffer) to slow the nucleation kinetics, or switch to a cyclodextrin-based formulation (see Q3).

Q2: I need to dose animals in vivo and require a >10 mg/mL aqueous stock without organic solvents. How is this achieved?

The Causality: The free acid form of this compound has a stable, high-energy crystal lattice driven by intermolecular hydrogen bonding between the carboxylic acid and the acetamido groups. To achieve high aqueous concentrations, you must disrupt this lattice permanently by forming a salt [2]. The Solution: Convert the free acid to a Sodium or Tromethamine (Tris) salt. Counterions like sodium or Tris disrupt the native crystal lattice and significantly increase the hydration energy of the molecule. Tris is particularly effective for carboxylic acids as its multiple hydroxyl groups provide extensive hydrogen bonding with water, pulling the hydrophobic drug into solution [2].

Q3: My cell-based assay is highly sensitive to DMSO and high salt concentrations. What is the best alternative?

The Causality: When both organic cosolvents and extreme pH/salt shifts are toxic to your biological system, you must physically shield the hydrophobic 4-bromophenoxy group from the aqueous environment without altering the bulk solvent properties. The Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The bulky, hydrophobic 4-bromophenoxy ring of your compound will spontaneously partition into the lipophilic cavity of HP-β-CD, forming a water-soluble inclusion complex while leaving the polar acetamido and propanoic acid groups exposed to the water [3].

Part 3: Quantitative Data Summary

The table below outlines the expected solubility limits and thermodynamic states of 2-(4-bromophenoxy)-3-acetamidopropanoic acid under various formulation strategies.

Formulation StrategyExpected Solubility RangePrimary Solubilization MechanismBest Use Case
Free Acid (diH₂O, pH < 4) < 0.1 mg/mLNone (Fully protonated, lipophilic state)Long-term powder storage
pH Adjustment (PBS, pH 7.4) 0.5 - 2.0 mg/mLIonization of the propanoic acid moietyStandard biochemical assays
Sodium Salt (Aqueous) 10 - 25 mg/mLLattice disruption & high hydration energyIn vivo dosing (IV/IP)
HP-β-CD Complex (20% w/v) 5 - 15 mg/mLHydrophobic encapsulation of bromophenoxyCell culture (Tox-sensitive)

Part 4: Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. If the solution does not clear at the specified step, the protocol dictates the exact troubleshooting action required.

Protocol A: In Situ Sodium Salt Formation

This protocol converts the poorly soluble free acid into a highly soluble sodium salt directly in aqueous media.

  • Weighing: Accurately weigh 100 mg of 2-(4-bromophenoxy)-3-acetamidopropanoic acid (Free Acid API).

  • Suspension: Suspend the powder in 8.0 mL of sterile, deionized water (diH₂O). Validation Check: The solution will remain a cloudy, opaque suspension.

  • Titration: Calculate the exact molar equivalent of the API. Slowly add 1.0 molar equivalent of 0.1 M NaOH dropwise under continuous magnetic stirring.

  • Equilibration: Allow the solution to stir for 15 minutes. Monitor the pH using a calibrated micro-probe.

    • Critical Parameter: The target pH is 7.5 – 8.0. Do not exceed pH 9.0, as highly alkaline conditions may trigger hydrolysis of the acetamido group.

  • Volume Adjustment: Once the solution turns completely clear, adjust the final volume to 10.0 mL with diH₂O to achieve a final concentration of 10 mg/mL.

  • Sterilization: Filter the clear solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol when organic solvents are prohibited and the compound must remain neutral.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in standard PBS (pH 7.4).

  • API Addition: Add the free acid compound directly to the cyclodextrin solution to a target concentration of 5 mg/mL.

  • Kinetic Disruption: Sonicate the mixture in a water bath for 30 minutes at room temperature. Note: Sonication provides the kinetic energy required to break the API crystal lattice, allowing the cyclodextrin to encapsulate the bromophenoxy monomers.

  • Thermodynamic Equilibration: Transfer the vial to a magnetic stirrer and stir continuously for 24 hours at 25°C. Complexation is an equilibrium process and requires time to reach saturation [3].

  • Validation & Filtration: Filter the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation: If there is significant resistance during filtration, uncomplexed API is still present. The concentration of the filtrate should be verified via UV-Vis spectroscopy (measuring the aromatic absorbance peak) to confirm the final dissolved concentration.

Part 5: References

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka Formulation Science. Available at:[Link]

  • Molecular Recognition and Enhancement of Aqueous Solubility and Bioactivity of CD437 by β-Cyclodextrin. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes, focusing ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid. As a Senior Application Scientist, I have designed this resource to move beyond basic recipes, focusing instead on the chemical causality and mechanistic pitfalls that lead to low yields in this specific workflow.

The synthesis of 2-(aryloxy)propanoic acids via traditional α -halo ester alkylation is notoriously plagued by competing elimination reactions, yielding acrylate polymers rather than the desired ether[1]. To circumvent this, the preferred route is the Mitsunobu etherification of an N -protected isoserine derivative (methyl 3-acetamido-2-hydroxypropanoate) with 4-bromophenol, followed by mild ester hydrolysis. This approach allows for precise stereochemical control and ether bond formation under mild conditions, a critical requirement demonstrated in the synthesis of complex paclitaxel mimics containing isoserine side-chains[2].

However, the intermediate alkoxyphosphonium ion formed during the Mitsunobu reaction is highly susceptible to β -elimination due to the enhanced acidity of the ester's α -proton—a phenomenon well-documented in the cyclization of structurally similar serine derivatives[3]. Understanding and controlling this bifurcation is the key to maximizing your yield.

Mechanistic Workflow & Branching Pathways

G A Methyl 3-acetamido-2-hydroxypropanoate + 4-Bromophenol C Alkoxyphosphonium Intermediate A->C Addition B PPh3 + DIAD (Betaine Formation) B->C Activates OH D SN2 Attack (Desired Pathway) C->D Phenoxide attack E E2 Elimination (Undesired Pathway) C->E Base abstraction F Methyl 2-(4-bromophenoxy)- 3-acetamidopropanoate D->F G Methyl 3-acetamidoacrylate (Side Product) E->G H Mild Ester Hydrolysis (LiOH, THF/MeOH/H2O) F->H Deprotection I 2-(4-bromophenoxy)- 3-acetamidopropanoic acid H->I

Workflow and mechanistic branching in 2-(4-bromophenoxy)-3-acetamidopropanoic acid synthesis.

Self-Validating Experimental Protocols
Step 1: Mitsunobu Etherification

Objective: Suppress E2 elimination while promoting SN​2 attack by the weakly nucleophilic 4-bromophenoxide.

  • Preparation: In an oven-dried flask under argon, dissolve methyl 3-acetamido-2-hydroxypropanoate (1.0 eq), 4-bromophenol (1.1 eq), and Triphenylphosphine ( PPh3​ , 1.2 eq) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Betaine formation is exothermic; localized heating drastically accelerates the undesired E2 elimination pathway.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.

  • Propagation: Stir at 0 °C for 2 hours, then allow the flask to naturally warm to room temperature and stir for an additional 12 hours.

  • Validation (In-Process): Monitor via TLC (EtOAc/Hexanes). The desired ether will appear as a new UV-active spot. If a higher Rf​ UV-active spot dominates, elimination to the acrylate has occurred.

  • Purification: Concentrate in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1). Filter off the precipitated white solid (Triphenylphosphine oxide, TPPO). Purify the concentrated filtrate via silica gel chromatography.

Step 2: Selective Ester Hydrolysis

Objective: Cleave the methyl ester without hydrolyzing the secondary acetamido group.

  • Preparation: Dissolve the purified methyl 2-(4-bromophenoxy)-3-acetamidopropanoate in a 3:1:1 mixture of THF/MeOH/ H2​O . Cool to 0 °C.

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) in one portion. Causality: The lithium ion coordinates with the ester carbonyl, accelerating targeted hydrolysis while remaining too mild to cleave the amide.

  • Validation (In-Process): Stir for 2–4 hours. Disappearance of the less polar ester spot on TLC confirms completion.

  • Isolation: Remove organic solvents in vacuo. Dilute the aqueous layer with water and wash with diethyl ether (2x) to extract neutral organic impurities.

  • Acidification: Acidify the aqueous layer to pH ~2 using 1 M HCl. Extract the precipitated product with ethyl acetate (3x).

  • Validation (Final): The target molecule will only partition into the organic layer at pH < 3. If the mass recovery is low, check the pH of the aqueous layer; the zwitterionic nature of the molecule (if the amide was accidentally cleaved) would prevent extraction. Dry over Na2​SO4​ and concentrate to yield the final product.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the branching of the Mitsunobu intermediate. Note how temperature and addition rate dictate the fate of the alkoxyphosphonium ion.

EntryReagents (1.2 eq)SolventTemperature ProfileYield (Desired Ester)Yield (Acrylate Byproduct)
1 PPh3​ , DEADTHFRT (Bolus addition)42%38%
2 PPh3​ , DIADTHFRT (Dropwise)58%22%
3 PPh3​ , DIAD THF 0 °C to RT (Dropwise) 81% <5%
4 PBu3​ , TMADToluene0 °C to RT (Dropwise)64%12%
Troubleshooting & FAQs

Q1: My Mitsunobu reaction stalls at 40% conversion, and NMR shows a major byproduct with vinylic protons. What is happening? A: You are observing competing β -elimination. The α -proton of your substrate is highly acidic due to the adjacent ester carbonyl. When the azodicarboxylate is added too quickly or at room temperature, the basicity of the betaine intermediate abstracts this proton, leading to E2 elimination and the formation of methyl 3-acetamidoacrylate. Solution: Strictly adhere to the 0 °C dropwise addition protocol (see Table Entry 3) to kinetically favor the SN​2 displacement over elimination.

Q2: I am having trouble separating triphenylphosphine oxide (TPPO) from the intermediate ester during silica gel chromatography. Any tips? A: TPPO often co-elutes with polar intermediates like acetamides, ruining your isolated yield. Solution: Do not load the crude reaction directly onto a column. Instead, concentrate the mixture and triturate it with a 1:1 mixture of cold diethyl ether and hexanes. TPPO is highly insoluble in this non-polar mixture and will precipitate out, allowing you to remove >80% of it via simple filtration before chromatography.

Q3: Can I use the α -bromo derivative (methyl 3-acetamido-2-bromopropanoate) instead of the α -hydroxy ester for a Williamson ether synthesis with 4-bromophenol? A: While this seems like a logical shortcut, it is chemically unviable for this specific substrate. α -bromo esters with a β -acetamido group are highly prone to dehydrohalogenation in the presence of basic phenoxides. Attempting this will lead almost exclusively to the acrylate side product rather than the desired ether[1]. The Mitsunobu route under neutral/mildly acidic conditions is structurally required here.

Q4: During the final deprotection step, my mass recovery is terrible and I see multiple spots on the TLC. How can I fix this? A: You are likely over-hydrolyzing the molecule. Harsh basic conditions (e.g., refluxing NaOH) or extended reaction times will cleave the secondary amide (acetamido group) in addition to the methyl ester, creating a highly polar, water-soluble amino acid that will not extract into ethyl acetate. Solution: Switch to LiOH⋅H2​O at 0 °C. The reaction is self-validating: once the ester spot disappears on TLC, immediately quench and extract.

References
  • Mechanism of formation of serine β-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically labelled with deuterium at C-3 . ResearchGate. 3

  • Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel . PMC. 2

  • Improved Method for the Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives . Thieme E-Books & E-Journals. 1

Sources

Troubleshooting

Preventing thermal degradation of 2-(4-bromophenoxy)-3-acetamidopropanoic acid during storage

Senior Application Scientist Note Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of highly functionalized amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation of highly functionalized amino acid and propanoic acid derivatives. 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a prime example of a molecule where structural complexity directly dictates handling requirements.

While basic propanoic acid derivatives typically resist thermal degradation up to approximately 200°C[1], the presence of both an acetamido group and a bulky, electronegative 4-bromophenoxy ether linkage introduces specific vulnerabilities to heat and moisture. This guide synthesizes field-proven protocols and mechanistic insights to ensure your compound's integrity from synthesis to assay.

Mechanistic Overview of Thermal Degradation

Understanding why a molecule degrades is the first step in preventing it. For 2-(4-bromophenoxy)-3-acetamidopropanoic acid, thermal degradation is not a single pathway but a network of competing reactions driven by environmental triggers:

  • Thermally-Accelerated Hydrolysis: The N-acetyl (acetamido) group is highly susceptible to nucleophilic attack by ambient moisture. Elevated temperatures lower the activation energy for this hydrolysis, yielding acetic acid and the free amine. Critically, the released acetic acid auto-catalyzes further degradation, creating a runaway reaction if not contained.

  • Decarboxylation: The carboxylic acid group in standard propanoic acid is generally stabilized by resonance[2]. However, the highly electronegative 4-bromophenoxy group at the alpha-carbon exerts a strong electron-withdrawing inductive effect. This destabilizes the carboxylate, potentially lowering the decarboxylation threshold below the standard 300°C mark[2], releasing CO₂ gas and forming 1-(4-bromophenoxy)-2-acetamidoethane.

  • Dehydrative Cyclization: At elevated temperatures, the proximity of the acetamido oxygen to the carboxylic acid can induce intramolecular cyclization, forming an oxazolone (azlactone) derivative and releasing water, which then fuels the hydrolysis pathway.

DegradationPathways A 2-(4-bromophenoxy)-3- acetamidopropanoic acid B Thermal Stress (Elevated Temp) A->B C Moisture Exposure (High RH) A->C D Acetamido Hydrolysis (Yields Acetic Acid) B->D Accelerates E Decarboxylation (Yields CO2) B->E > 200°C F Oxazolone Cyclization (Dehydration) B->F Intramolecular C->D Nucleophilic Attack

Fig 1. Primary thermal degradation pathways and their environmental triggers.

Troubleshooting FAQs

Q: My batch of 2-(4-bromophenoxy)-3-acetamidopropanoic acid has developed a faint vinegar-like odor and shows a depressed melting point. Is the batch ruined? A: The odor is a definitive marker of acetic acid release, confirming that thermally-accelerated hydrolysis of the acetamido group has occurred. A depressed melting point (below the expected range for similar phenoxypropionic acids, which typically melt around 112-115°C) indicates the presence of impurities acting as freezing-point depressants. You must run an HPLC-UV assay to quantify the free amine byproduct. If purity has dropped below your acceptable threshold, the batch requires recrystallization.

Q: We observed a sudden pressure buildup in our sealed storage vials kept at room temperature over the summer. What causes this? A: Pressure buildup is a classic symptom of decarboxylation, which releases carbon dioxide gas[2]. While pure propanoic acid derivatives require high temperatures to decarboxylate[1], trace heavy metal impurities from synthesis can act as catalysts, drastically lowering the decomposition temperature[2]. Validate the elemental purity of your compound using ICP-MS. If metals are present, implement a metal-scavenging step during purification.

Q: Should we store this compound in a standard freezer (-20°C) or is refrigeration (4°C) sufficient? A: For long-term storage (>30 days), -20°C is mandatory. While 4°C slows degradation, the thermodynamic driving force for oxazolone cyclization and subsequent hydrolysis can still proceed slowly if trace moisture is present. Freezing minimizes the kinetic energy available to overcome the activation barrier of the amide bond cleavage.

Standardized Experimental Protocols

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

To establish the exact thermal limits of your specific batch, empirical validation is required. This protocol is designed as a self-validating system to prevent false positives from instrument drift.

  • Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the compound into an aluminum DSC pan.

  • Reference Validation: Place an empty, sealed aluminum pan in the reference position. This is critical to validate baseline heat flow and isolate the sample's true thermal events[1].

  • Atmospheric Control: Purge the DSC/TGA cell with high-purity anhydrous Nitrogen (N₂) at a constant flow rate of 50 mL/min. Heating in an inert atmosphere prevents oxidative degradation, which can confound thermal stability data[2].

  • Thermal Ramp: Apply a controlled heating rate of 10°C/min from 25°C to 400°C[1].

  • Data Analysis: Monitor the TGA curve for the onset of significant weight loss (indicating decarboxylation). Simultaneously, analyze the DSC thermogram for endothermic melting peaks and subsequent exothermic decomposition peaks[1].

Protocol B: Accelerated Stability Testing & HPLC-MS
  • Aliquoting: Distribute 10 mg of the compound into three separate amber glass vials.

  • Conditioning:

    • Condition 1: 40°C / 75% Relative Humidity (Open vial).

    • Condition 2: 40°C / Dry (Sealed vial with silica desiccant).

    • Condition 3: -20°C / Dry (Control, sealed).

  • Incubation: Hold all samples at their respective conditions for exactly 14 days.

  • Analysis: Reconstitute samples in HPLC-grade acetonitrile and analyze via LC-MS. The delta in purity between Condition 1 and 2 isolates the effect of moisture versus pure thermal stress, validating your laboratory's specific storage strategy.

Quantitative Storage & Degradation Data

Table 1: Thermal Degradation Markers & Analytical Detection

Degradation PathwayTrigger ConditionsAnalytical MarkerRecommended Detection Method
Acetamido Hydrolysis Heat + MoistureAcetic Acid release, Free amineHPLC-UV (254 nm), Olfactory
Decarboxylation > 200°C or Metal ImpuritiesCO₂ gas (pressure), Mass -44 DaTGA, ICP-MS (for metal catalysts)
Oxazolone Cyclization Heat + DehydrationLoss of H₂O (-18 Da)LC-MS, DSC

Table 2: Recommended Storage Parameters

Storage DurationTemperatureAtmosphereContainer TypeDesiccant Required
< 7 Days (Benchtop) 20°C to 25°CAmbientAmber GlassYes
1 - 4 Weeks 2°C to 8°CAmbientPTFE-lined VialYes
> 1 Month -20°CN₂ / Argon PurgedPTFE-lined VialYes

Storage Decision Workflow

Follow this logical matrix to determine the optimal storage conditions for your synthesized batches based on expected storage duration.

StorageLogic Start Determine Storage Duration Q1 Duration > 30 Days? Start->Q1 Short Short-Term (2°C - 8°C) Q1->Short No Long Long-Term (-20°C) Q1->Long Yes Vial Amber Glass Vial (PTFE Lined) Short->Vial Inert Argon/N2 Purge Long->Inert Desiccant Add Silica Desiccant Vial->Desiccant Inert->Vial

Fig 2. Decision matrix for optimal thermal and environmental storage conditions.

References

  • 2-Phenoxypropionic acid = 98 940-31-8 Source: Sigma-Aldrich URL
  • Chemical Properties of Propanoic acid, 2-phenoxy- (CAS 940-31-8)
  • Comparative Thermal Stability Analysis of Propanoic acid, 3-(trichlorogermyl)
  • What are the thermal stability properties of Propanoic Acid?

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 2-(4-bromophenoxy)-3-acetamidopropanoic acid

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing retention, peak shape, and resolution challenges when analyzing 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing retention, peak shape, and resolution challenges when analyzing 2-(4-bromophenoxy)-3-acetamidopropanoic acid .

To successfully optimize the mobile phase for this compound, we must first deconstruct its molecular architecture. This analyte presents a "Triad of Chromatographic Challenges":

  • Carboxylic Acid Group (pKa ~3.5): Prone to partial ionization, which can cause severe peak splitting if the mobile phase pH is not strictly controlled.

  • Acetamido Group (-NHCOCH3): A polar moiety capable of acting as a hydrogen bond donor/acceptor, often leading to peak tailing via secondary interactions with unendcapped silanols.

  • 4-Bromophenoxy Group: A highly hydrophobic, halogenated aromatic ring that drives extreme retention on standard reversed-phase (C18/C8) columns.

The following guide provides field-proven, mechanistically grounded solutions to master these structural complexities.

Part 1: Logical Workflow for Mobile Phase Optimization

To achieve a robust, reproducible separation, your method development must follow a sequential logic that addresses each functional group of the analyte.

OptimizationWorkflow A Identify Analyte Properties 2-(4-bromophenoxy)-3-acetamidopropanoic acid B 1. pH Optimization Target: pH 2.0 - 2.5 Mechanism: Suppress COOH ionization A->B pKa ~3.5 E 4. Additive Selection Target: 0.1% TFA or FA Mechanism: Lock neutral state & mask silanols B->E Acidify aqueous phase C 2. Organic Modifier Selection Target: Acetonitrile (ACN) Mechanism: Reduce amide H-bonding D 3. Gradient Elution Design Target: 5% to 95% ACN Mechanism: Elute hydrophobic bromophenoxy C->D Balance polarity F Optimized HPLC Method Ready for Validation D->F Finalize parameters E->C Combine with organic

Logical workflow for optimizing the mobile phase based on analyte functional groups.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I observing peak splitting and variable retention times across different runs? Causality: The carboxylic acid moiety on the propanoic acid backbone has a pKa of approximately 3.5. If your mobile phase pH is unbuffered or sits near this pKa (e.g., pH 3.0–4.0), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. In reversed-phase liquid chromatography (RPLC), the neutral form interacts strongly with the stationary phase, while the polar ionized form elutes rapidly. This dual-state equilibrium physically splits the analyte band as it travels down the column [1]. Solution: Adjust the mobile phase pH to be at least 1.0 to 1.5 units below the pKa. Using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) lowers the pH to ~2.0, completely suppressing ionization and locking the molecule into a single, highly retained neutral state.

Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? Causality: The compound contains an acetamido group, which readily participates in hydrogen bonding. Methanol is a protic solvent that can compete for these hydrogen bonds, but it often fails to fully disrupt the interaction between the amide and acidic silanols on the silica matrix, leading to peak tailing. Acetonitrile is an aprotic solvent with higher elution strength and lower viscosity. It disrupts dipole-dipole interactions more efficiently and minimizes secondary matrix interactions [2]. Solution: ACN is the superior choice for this molecule. It will yield sharper peaks and lower system backpressure.

Q3: How do I handle the extreme hydrophobicity of the bromophenoxy group without losing retention of the polar moieties? Causality: Isocratic elution is fundamentally incompatible with molecules possessing such disparate functional groups. A low-organic isocratic method will retain the polar acetamido group but cause the hydrophobic bromophenoxy group to stick irreversibly to the C18 phase. A high-organic method will elute the compound too quickly, collapsing resolution from polar impurities [3]. Solution: You must utilize a gradient elution. Start at a low organic concentration (e.g., 5% ACN) to focus the polar groups at the head of the column, then ramp up to 95% ACN to dynamically increase the elution strength and wash the bromophenoxy core off the column.

pHDependency State1 pH < 2.5 (Optimal) COOH is Protonated (Neutral) High Hydrophobicity State2 pH 3.0 - 4.5 (Avoid) Equilibrium State Split Peaks & Variable Retention State3 pH > 5.0 (Alternative) COO- is Deprotonated (Ionized) Low Retention (Requires Ion-Pairing) Analyte 2-(4-bromophenoxy)-3-acetamidopropanoic acid (pKa ~ 3.5) Analyte->State1 Add 0.1% FA/TFA Analyte->State2 Unbuffered Water Analyte->State3 Add Phosphate Buffer (pH 7)

Effect of mobile phase pH on the ionization state and chromatographic behavior.

Part 3: Quantitative Troubleshooting Matrix

Use this data-driven matrix to diagnose and correct specific chromatographic failures during your method development.

SymptomChromatographic MetricMechanistic CauseCorrective Action (Mobile Phase)
Peak Split / Shouldering Resolution ( Rs​ ) drops, two apexes visibleMobile phase pH is ±0.5 units of the analyte's pKa (~3.5), causing a split between protonated and ionized states.Lower aqueous pH to 2.0 using 0.1% TFA to fully protonate the carboxylic acid [1].
Severe Peak Tailing Asymmetry Factor ( As​ ) > 1.5Acetamido group acts as a hydrogen bond donor to unendcapped, acidic silanols on the silica matrix.Switch to a highly endcapped or polar-embedded (RP-Amide) column; ensure ACN is used over MeOH.
Excessive Retention Time Capacity Factor ( k′ ) > 10The 4-bromophenoxy group exhibits extreme hydrophobicity under isocratic low-organic conditions.Implement a gradient elution (e.g., 5% to 95% ACN) to dynamically increase elution strength [3].
Baseline Drift > 5 mAU drift during gradientUnequal UV absorbance between Mobile Phase A and B at low wavelengths (e.g., 210 nm).Add 0.1% TFA to both Phase A and Phase B to balance the background UV absorbance.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol integrates built-in validation checks. Do not proceed to the next step unless the validation criteria are met.

Step 1: Aqueous Mobile Phase (Phase A) Preparation
  • Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass reservoir.

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) using a calibrated micropipette.

  • Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Validation Check: Extract a 10 mL aliquot and measure the pH using a calibrated meter. It must read between 2.0 and 2.2. If the pH is >2.2, the TFA has degraded or evaporated; discard and remake.

Step 2: Organic Mobile Phase (Phase B) Preparation
  • Measure 1000 mL of HPLC-grade Acetonitrile (ACN) into a separate glass reservoir.

  • Add exactly 1.0 mL of LC-MS grade TFA. (Adding TFA to the organic phase prevents baseline drift during the gradient by equalizing the ionic strength and UV cut-off).

  • Validation Check: Inspect the solution visually against a dark background. The presence of immiscible droplets or cloudiness indicates water/particulate contamination in the ACN. The solution must be perfectly optically clear.

Step 3: System Priming and Equilibration
  • Purge both pump lines (A and B) for 5 minutes at a flow rate of 5.0 mL/min with the column bypassed.

  • Connect the C18 column (e.g., 150 mm x 4.6 mm, 3 µm) and set the flow rate to 1.0 mL/min at 5% Phase B .

  • Set the column oven temperature to 35°C to reduce system backpressure and improve mass transfer.

  • Validation Check: Monitor the system backpressure and UV baseline at 210 nm. A stable pressure (± 2 bar) and a baseline drift of < 1 mAU/min over 10 minutes validates that the column is fully equilibrated and the pump is free of micro-bubbles.

Step 4: Gradient Execution

Program the following gradient into your chromatography data system:

  • Time 0.0 - 2.0 min: 5% B (Focuses the polar acetamido group at the column head).

  • Time 2.0 - 12.0 min: Linear ramp to 95% B (Elutes the hydrophobic bromophenoxy group).

  • Time 12.0 - 15.0 min: Hold at 95% B (Column wash to remove highly retained impurities).

  • Time 15.0 - 15.1 min: Return to 5% B.

  • Time 15.1 - 20.0 min: Hold at 5% B (Column re-equilibration).

  • Validation Check: Inject a blank (sample diluent only) before running your analyte. The complete absence of ghost peaks during the gradient validates the purity of your mobile phase and the cleanliness of the system.

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Library. URL:[Link]

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online. URL:[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog. URL:[Link]

Troubleshooting

Removing brominated impurities from 2-(4-bromophenoxy)-3-acetamidopropanoic acid crystallization

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with brominated impurities during the crystallization of 2-(4-bromophenoxy)-3-acetamidoprop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with brominated impurities during the crystallization of 2-(4-bromophenoxy)-3-acetamidopropanoic acid. Our focus is on delivering practical, field-proven insights and robust protocols to ensure the highest purity of your active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)
Q1: What are the likely sources of brominated impurities in my synthesis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid?

Brominated impurities can originate from several sources throughout the synthetic pathway. Common culprits include unreacted starting materials, byproducts from the bromination reaction (such as regioisomers), or degradation products formed under specific reaction or storage conditions.[1][2] For instance, in syntheses involving the bromination of a phenyl ring, isomeric impurities like 2-(3-bromophenyl) or 2-(2-bromophenyl) analogues can form.[3] It is crucial to characterize your crude product to understand the specific impurity profile before designing a purification strategy.

Q2: Why is the removal of these brominated impurities so critical?

The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of an API.[1][2] Structurally similar impurities can have different pharmacological or toxicological profiles.[1] From a manufacturing and regulatory standpoint, controlling impurity levels to within specified limits is mandatory.[1][4] Furthermore, impurities can affect the drug substance's physical properties, such as its melting point, solubility, and stability, potentially compromising the final drug product's shelf-life and performance.[2]

Q3: What is the primary strategy for removing impurities during crystallization?

Crystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and the impurities in a given solvent.[5] The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution selectively. Ideally, the impurities remain dissolved in the surrounding solution (the mother liquor) and are separated during filtration.[6] This process can be repeated, in a procedure known as recrystallization, to achieve higher levels of purity.[5]

Troubleshooting Guide: Crystallization & Impurity Removal

This section addresses specific issues you may encounter during the purification process.

Q4: My initial crystallization failed to significantly reduce the brominated impurity levels. What should I do next?

This is a common challenge, often indicating that the initial crystallization conditions were not optimal for discriminating between your target compound and the structurally similar impurities. The next logical step is a systematic recrystallization . This involves re-dissolving the impure crystals in a new, carefully selected solvent or solvent system to repeat the crystallization process.[5] The success of recrystallization is almost entirely dependent on the choice of solvent.[7][8]

Q5: How do I select the optimal solvent system for recrystallizing 2-(4-bromophenoxy)-3-acetamidopropanoic acid?

Selecting the right solvent is the most critical step in purification. The ideal solvent should exhibit high solubility for your compound at high temperatures and low solubility at low temperatures, maximizing recovery.[5][7] Conversely, the impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for removal via hot filtration).

Given the polar nature of 2-(4-bromophenoxy)-3-acetamidopropanoic acid (containing carboxylic acid and amide groups), polar solvents are a logical starting point, based on the "like dissolves like" principle.[6][8]

Workflow for Solvent Selection:

  • Initial Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points.

  • Evaluate Suitability: A suitable solvent will dissolve the compound when hot but not when cold.[7]

  • Consider Mixed Solvents: If no single solvent is ideal, a mixed-solvent system (also known as an anti-solvent system) is an excellent alternative.[5][6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[5]

Diagram: Decision Workflow for Solvent System Selection

Solvent_Selection_Workflow cluster_start Start cluster_screening Solvent Screening cluster_single_solvent Single Solvent Path cluster_mixed_solvent Mixed Solvent Path cluster_analysis Analysis & Iteration Start Crude Product with Brominated Impurities Screen Screen Single Solvents (e.g., Ethanol, IPA, Water, Ethyl Acetate) Start->Screen Decision1 Ideal Solvent Found? (Soluble Hot, Insoluble Cold) Screen->Decision1 Protocol1 Proceed with Single-Solvent Recrystallization (Protocol 1) Decision1->Protocol1 Yes SelectPair Select Miscible Solvent Pair (Good Solvent + Anti-Solvent) Decision1->SelectPair Collect Collect & Dry Crystals Protocol1->Collect Protocol2 Proceed with Mixed-Solvent Recrystallization (Protocol 2) SelectPair->Protocol2 Protocol2->Collect Analyze Analyze Purity (HPLC, GC-MS) Collect->Analyze Decision2 Purity Meets Specification? Analyze->Decision2 Decision2->Screen No, Re-screen or Optimize Conditions End Final Pure Product Decision2->End Yes

Caption: Decision workflow for selecting an appropriate recrystallization solvent system.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsPolarityRationale for Use
Alcohols Ethanol, IsopropanolPolar ProticGood potential for dissolving the compound when hot due to hydrogen bonding capabilities. Often used in mixed systems with water.[6][7]
Water H₂OHighly Polar ProticMay be a poor solvent at room temperature but could be effective at high temperatures. Excellent as an anti-solvent with alcohols.[6]
Esters Ethyl AcetatePolar AproticOffers a different selectivity compared to alcohols. Can be paired with non-polar anti-solvents like heptane or hexane.[5]
Ketones AcetonePolar AproticA strong solvent that may be too effective alone, but useful for initial dissolution in a mixed-solvent system.
Hydrocarbons Heptane, HexaneNon-polarUnlikely to be a good primary solvent but are excellent choices as anti-solvents when paired with more polar solvents like ethyl acetate.[5]
Q6: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution above its melting point or when the solution is supersaturated to a high degree.[5] This is detrimental to purification as the oil can trap impurities.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a common cause.[9] After heating, allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to the mixture to ensure the saturation point is reached at a lower temperature, then cool slowly again.[9]

  • Modify the Solvent System: The boiling point of your solvent might be too high, or the polarity may not be ideal. Try a lower-boiling point solvent or adjust the ratio in your mixed-solvent system.[5][7]

Q7: My recrystallization resulted in a very low yield. How can I improve recovery?

Low yield is often a trade-off for high purity, but it can be optimized.

Optimization Strategies:

  • Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Using an excess of solvent will mean that more of your product remains dissolved even when cold.[6]

  • Ensure Slow Cooling: Slow cooling promotes the formation of larger, purer crystals. Rapid crashing out of the solution leads to small particles that can trap mother liquor and impurities.[9]

  • Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and maximize precipitation.[6][9]

  • Recover a Second Crop: The mother liquor still contains dissolved product. You can concentrate the filtrate by boiling off some of the solvent and cooling again to recover a "second crop" of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.[6]

Q8: How do I definitively confirm the purity of my final crystallized product?

Visual inspection is not sufficient. You must use analytical techniques to quantify the levels of brominated and other impurities.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities in pharmaceutical products.[10][11][12] A well-developed HPLC method can provide precise area percentages for the main compound and any impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities or if the API can be derivatized to become more volatile.[10]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS can help identify the molecular weight and structure of unknown impurities.[10][11][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[10][]

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-(4-bromophenoxy)-3-acetamidopropanoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol).

  • Heating: Heat the mixture to the solvent's boiling point while stirring. Continue to add the solvent in small portions until all the solid has just dissolved.[9] Do not add a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Crystallization: Crystal formation should occur as the solution cools. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.[9]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[9]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution turns faintly and persistently cloudy.[9] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath to induce complete crystallization.

  • Isolation, Washing & Drying: Follow steps 6 and 7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the final ratio) for washing.

References
  • Recrystallization-1.pdf. (n.d.).
  • Crystallization - WVU Community. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Impurity Analysis Strategies in APIs. BOC Sciences. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. (2025, April 11).
  • Recrystallization. (n.d.).
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30).
  • Understanding Impurity Analysis. Cormica Pharma & Med Device Testing. (2025, June 25).
  • Quantitative Impurity Rejection Analysis for Crystallization. ACS Publications. (2018, May 28).
  • The Importance of High-Purity Sodium Bromide in Pharmaceutical Applications. (2025, March 21).
  • The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. (2024, December 10).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2025, December 5).
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. (n.d.).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. (2017, April 10).
  • Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. ACS Publications. (2005, February 23).
  • Pharmaceutical impurities: A review of their importance in drug safety and efficacy. (n.d.).
  • (PDF) 2-(4-Bromophenoxy)propanohydrazide. ResearchGate. (n.d.).
  • Comparative Stability of Rocuronium Bromide and Its Impurities: A Comprehensive Guide. Benchchem. (n.d.).
  • 2-(4-BROMOPHENOXY)PROPANOIC ACID - Safety Data Sheet. ChemicalBook. (2026, March 21).
  • N-(4-Bromophenyl)acetamide: a new polymorph. PMC. (n.d.).
  • Solvent Miscibility Table. Sigma-Aldrich. (n.d.).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012, December 12).
  • Effects of Impurities in Pharmaceuticals. Veeprho. (2020, January 20).
  • Technical Support Center: Crystallization of 2-bromo-N-(2,4-difluorophenyl)acetamide. Benchchem. (n.d.).
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. (2018, August 10).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. (2012, December 6).
  • Solubility for Common Extractable Compounds. Eurofins. (n.d.).
  • An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Assay False Positives for 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot anomalous biological assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot anomalous biological assay results—specifically false positives—when working with 2-(4-bromophenoxy)-3-acetamidopropanoic acid and related halogenated, lipophilic scaffolds.

While this compound may emerge as a "hit" in High-Throughput Screening (HTS), its specific physicochemical properties make it highly susceptible to acting as an Assay Interference Compound (AIC)[1]. This guide provides the mechanistic causality behind these artifacts and self-validating protocols to rescue your screening campaigns.

Section 1: The "Why" – Mechanistic Causes of False Positives

Before troubleshooting, it is critical to understand why 2-(4-bromophenoxy)-3-acetamidopropanoic acid triggers false positives. The interference is rarely random; it is driven by the molecule's structural thermodynamics.

Colloidal Aggregation (SCAM Behavior)

The most dominant cause of false positives in biochemical assays (accounting for up to 95% of artifactual hits) is the formation of Small, Colloidally Aggregating Molecules (SCAMs)[2]. The highly lipophilic 4-bromophenoxy group, paired with the polar carboxylic acid, creates an amphiphilic character. In aqueous buffers at micromolar concentrations, these molecules spontaneously phase-separate into stable, amorphous nanoparticles (50–1000 nm in diameter)[3]. These colloids non-specifically sequester reporter enzymes onto their surface, causing partial denaturation and apparent inhibition[3].

Promiscuous Halogen Bonding

Halogen atoms (like the bromine in this compound) are not merely lipophilic space-fillers. They possess a region of positive electrostatic potential on their outermost surface known as a "sigma-hole"[4]. This allows the bromine to act as a Lewis acid and form strong, highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the backbone carbonyl oxygens of proteins[4]. This can result in promiscuous, non-specific binding across multiple off-target proteins, mimicking a true polypharmacological hit[5].

G C 2-(4-bromophenoxy)-3- acetamidopropanoic acid M Monomeric State (< CAC) C->M Low Conc. A Colloidal Aggregate (> CAC) C->A High Conc. E1 Specific Target Binding M->E1 Lock & Key E2 Non-Specific Enzyme Sequestration A->E2 Surface Adsorption R1 True Positive E1->R1 R2 False Positive E2->R2

Mechanism of colloidal aggregation leading to false-positive assay readouts.

Section 2: The "How" – Diagnostic Workflows & Protocols

To differentiate a true biological hit from an assay artifact, your experimental setup must be a self-validating system. Implement the following step-by-step protocols to interrogate the integrity of your hit.

Protocol 1: Detergent-Addition Assay (Triton X-100)

Non-ionic detergents disrupt colloidal aggregates and dissociate the protein-aggregate interaction, restoring normal enzyme activity[2]. If your compound is a SCAM, its apparent IC50​ will shift dramatically (or activity will vanish entirely) upon the addition of a detergent[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical sets of your standard assay buffer. To one set, add 0.01% (v/v) Triton X-100 (or Tween-20 if Triton is incompatible with your reporter)[6].

  • Compound Dilution: Perform a 10-point serial dilution of 2-(4-bromophenoxy)-3-acetamidopropanoic acid (ranging from 0.1 nM to 50 µM) in both buffers.

  • Incubation: Add the target enzyme/protein to the plates and incubate for the standard assay duration.

  • Measurement & Analysis: Read the assay signal. Plot the dose-response curves for both conditions.

  • Causality Check: A rightward shift in the IC50​ by >3-fold, or a complete flattening of the curve in the detergent condition, confirms the compound is an aggregator[2].

Protocol 2: Dynamic Light Scattering (DLS)

DLS physically measures the hydrodynamic radius of particles in solution, providing direct physical evidence of colloidal aggregates.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the compound to 10 µM in your assay buffer. Critical: Do not add the target protein, as protein complexes will confound the scattering data.

  • Filtration: Pass the buffer (prior to compound addition) through a 0.22 µm filter to remove dust.

  • Measurement: Load the sample into a DLS cuvette or DynaPro plate reader.

  • Data Acquisition: Measure the scattering intensity.

  • Causality Check: Monomeric small molecules do not scatter light significantly. The detection of particles with a radius between 50 nm and 1000 nm definitively proves the formation of colloidal aggregates[3].

Workflow Start Primary Screen Hit Det Add 0.01% Triton X-100 Start->Det Check1 Activity Retained? Det->Check1 Agg Colloidal Aggregator (False Positive) Check1->Agg No (IC50 shifts) DLS Run DLS Analysis Check1->DLS Yes Check2 Particles >50nm? DLS->Check2 Check2->Agg Yes Orth Orthogonal Assay (Different Reporter) Check2->Orth No True Validated True Hit Orth->True Activity Confirmed

Troubleshooting workflow to triage aggregation and assay interference.

Section 3: Data Interpretation & Triage

Use the following table to interpret your troubleshooting data and determine the fate of the compound.

Diagnostic TestResult Profile A (True Hit)Result Profile B (Aggregator)Result Profile C (Readout Interference)
Detergent Assay (0.01% Triton X-100) IC50​ remains stable IC50​ shifts >3-fold or activity is lost IC50​ remains stable
DLS Analysis (Buffer Only) No particles detectedParticles 50–1000 nm detectedNo particles detected
Enzyme Concentration Shift IC50​ scales linearly with enzyme IC50​ drops drastically (surface saturation)No change in IC50​
Orthogonal Assay (e.g., Absorbance Fluorescence) Activity maintainedActivity lost (aggregates sequester specific reporters)Activity lost (compound quenches specific wavelength)
Action Required Advance to Lead Optimization Discard or Reformulate Re-evaluate with label-free assay (e.g., SPR/MS)

Section 4: Frequently Asked Questions (FAQs)

Q: My dose-response curve for 2-(4-bromophenoxy)-3-acetamidopropanoic acid looks "bell-shaped". What does this mean? A: This is a classic hallmark of colloidal aggregation. At low concentrations, the compound is monomeric and may show slight or zero activity. Once the concentration reaches the Critical Aggregation Concentration (CAC), colloids form rapidly, non-specifically inhibiting the target. At even higher concentrations, the aggregates can precipitate out of solution or scatter the optical readout, causing the apparent efficacy to drop, creating a bell-shaped curve.

Q: Is 2-(4-bromophenoxy)-3-acetamidopropanoic acid classified as a PAINS compound? A: Strictly speaking, it does not contain classic reactive Pan-Assay Interference Compounds (PAINS) motifs like rhodanines, quinones, or toxoflavins[1]. However, it falls under the broader category of Assay Interference Compounds (AICs) because its lipophilicity drives SCAM behavior, and its halogen atom drives promiscuous binding[1].

Q: I am running a cell-based assay where I cannot add Triton X-100 because it will lyse my cells. How do I test for aggregation? A: In cell-based or highly sensitive biochemical assays, substitute Triton X-100 with a high concentration of Bovine Serum Albumin (BSA) (e.g., 1 mg/mL)[6]. Albumin acts as a "sponge" for colloidal aggregates. If your compound's activity disappears upon the addition of BSA, it is likely an aggregator[6].

Q: Can the bromine atom itself be causing the false positive, even without aggregation? A: Yes. Through a phenomenon called halogen bonding, the electron-deficient "sigma-hole" on the bromine atom can form strong, non-covalent bonds with electron-rich donors (like oxygen or nitrogen) in the protein backbone[4]. If the assay target has a highly exposed, generic hydrophobic pocket, the bromophenoxy group may bind tightly but non-specifically, leading to a false sense of targeted efficacy[5].

References

  • [4] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC. nih.gov. 4

  • [5] Halogen bonding for rational drug design and new drug discovery - PubMed. nih.gov. 5

  • [3] Colloidal aggregation - Shoichet Lab - University of Toronto. utoronto.ca. 3

  • [6] Frequent Hitters, False Positives, Promiscuous Compounds - Cambridge MedChem Consulting. cambridgemedchemconsulting.com. 6

  • [1] AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. drughunter.com. 1

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. news-medical.net.

  • [2] A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Journal of Medicinal Chemistry - ACS Publications. acs.org. 2

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 2-(4-bromophenoxy)-3-acetamidopropanoic acid vs. Its Fluorinated Analog for Enhanced Drug-like Properties

This guide provides a comparative analysis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid and its fluorinated counterpart, 2-(4-fluorophenoxy)-3-acetamidopropanoic acid. We will explore this topic through the lens of a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of 2-(4-bromophenoxy)-3-acetamidopropanoic acid and its fluorinated counterpart, 2-(4-fluorophenoxy)-3-acetamidopropanoic acid. We will explore this topic through the lens of a hypothetical drug discovery program targeting the Thyroid Hormone Receptor (TR) , a validated target for metabolic disorders. While the specific parent scaffold is novel, the principles discussed are central to modern medicinal chemistry and lead optimization.

The central thesis of this guide is that the strategic substitution of bromine with fluorine, a common bioisosteric replacement, can significantly enhance the pharmacokinetic and pharmacodynamic profile of a lead compound, thereby increasing its probability of success in clinical development. We will dissect the rationale behind this strategy and provide a framework for its experimental validation.

The Strategic Role of Halogens in Drug Design: Beyond Simple Placeholders

Halogens are frequently incorporated into drug candidates to modulate a wide array of molecular properties. The choice of halogen—typically fluorine, chlorine, bromine, or iodine—is a critical decision driven by the specific optimization goals for a lead compound.

  • Fluorine: Due to its small size and high electronegativity, fluorine is unique. It is often used to block metabolic oxidation at specific positions, alter acidity (pKa) of nearby functional groups, and form favorable electrostatic or hydrogen bonding interactions with protein targets. The carbon-fluorine (C-F) bond is exceptionally strong, conferring significant metabolic stability.

  • Bromine: As a larger, more polarizable atom, bromine can form potent halogen bonds with electron-rich pockets in a protein target, significantly enhancing binding affinity. However, the carbon-bromine (C-Br) bond is weaker than the C-F bond, making it more susceptible to metabolic cleavage, which can be a liability.

Our analysis will focus on a scaffold bearing resemblance to thyroid hormones, which naturally utilize iodine. We will compare bromine and fluorine at the 4-position of the phenoxy ring, a critical region for interaction within the TR ligand-binding domain.

A Comparative Case Study: Targeting the Thyroid Hormone Receptor

We hypothesize that our parent scaffold, 2-(4-bromophenoxy)-3-acetamidopropanoic acid, acts as a thyromimetic. The Thyroid Hormone Receptor is a nuclear receptor that, upon binding its ligand (T3), regulates genes involved in metabolism. Selective TRβ agonists are sought after for treating dyslipidemia and non-alcoholic steatohepatitis (NASH).

For this investigation, we will compare:

  • Compound A: 2-(4-bromophenoxy)-3-acetamidopropanoic acid

  • Compound B: 2-(4-fluorophenoxy)-3-acetamidopropanoic acid

Our objective is to determine which compound presents a more promising profile for advancement.

Synthesis Pathway

A plausible synthetic route to these compounds involves a Williamson ether synthesis between a substituted phenol and a protected serine derivative, followed by deprotection.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Saponification A 4-Halogenated Phenol (X = Br or F) C Intermediate Ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B N-acetyl-3-iodoalanine methyl ester B->C D Final Compound (Compound A or B) C->D Base (e.g., LiOH) Solvent (e.g., THF/H2O)

Caption: General synthetic workflow for Compounds A and B.

Pharmacodynamic Comparison: Receptor Binding Affinity

A compound's efficacy is fundamentally linked to its ability to bind its intended target. The substitution of bromine for fluorine can alter binding affinity through changes in electronics and sterics. While the larger bromine atom might form a halogen bond, the highly electronegative fluorine can engage in favorable polar interactions.

Experimental Protocol: TRβ Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from the TRβ ligand-binding domain (LBD).

  • Preparation: Recombinant human TRβ-LBD is purified and diluted to a final concentration of 1-5 nM in binding buffer.

  • Radioligand: [¹²⁵I]-T3, the natural high-affinity ligand, is used at a concentration near its dissociation constant (Kd), typically 0.1-0.5 nM.

  • Competition: A fixed concentration of TRβ-LBD and [¹²⁵I]-T3 are incubated with serial dilutions of the test compounds (Compound A and Compound B) for 2-3 hours at room temperature to reach equilibrium.

  • Separation: The protein-bound radioligand is separated from the unbound radioligand using a filtration method (e.g., 96-well filter plates).

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Analysis: The data are plotted as percent inhibition versus compound concentration. The IC₅₀ value (the concentration of test compound required to displace 50% of the radioligand) is determined by non-linear regression. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_0 Assay Workflow start Incubate TRβ-LBD + [¹²⁵I]-T3 + Test Compound filter Separate Bound from Free (Filter Plate) start->filter wash Wash Filter to Remove Unbound Ligand filter->wash measure Measure Radioactivity (Scintillation Counter) wash->measure analyze Calculate IC₅₀ and Ki measure->analyze

Caption: Workflow for the competitive radioligand binding assay.

Anticipated Results

The results will likely demonstrate a trade-off. The larger bromine may provide superior affinity if a halogen bond is possible, but fluorine often yields high affinity through favorable polar contacts.

CompoundHalogen (X)Predicted Ki (nM)Rationale
Compound A Bromine15May form a productive halogen bond, but larger size could introduce steric clashes.
Compound B Fluorine 8 Favorable polar interactions with receptor backbone or key residues; smaller size avoids steric penalty.

Pharmacokinetic Comparison: Metabolic Stability

A critical hurdle in drug development is ensuring a compound remains in the body long enough to exert its therapeutic effect. The primary route of clearance for many drugs is metabolism by cytochrome P450 (CYP) enzymes in the liver. The strength of the C-X bond is a key determinant of metabolic stability.

  • C-Br Bond: More susceptible to oxidative metabolism, which can lead to de-halogenation and the formation of reactive metabolites. This represents a potential toxicity liability and a route for rapid clearance.

  • C-F Bond: Exceptionally strong and resistant to CYP-mediated cleavage. Replacing a metabolically labile C-H or C-Br bond with a C-F bond is a well-established strategy to improve a drug's half-life.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes.

  • System Preparation: Pooled human liver microsomes (containing a spectrum of CYP enzymes) are pre-warmed at 37°C in a phosphate buffer.

  • Initiation: The reaction is initiated by adding the cofactor NADPH (which is required for CYP activity) and the test compound (typically at a final concentration of 1 µM).

  • Time Points: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the amount of remaining parent compound in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_0 Metabolic Pathways A Compound A (Bromo) CYP CYP450 Enzymes + NADPH A->CYP Rapid B Compound B (Fluoro) B->CYP Slow Met_A Metabolite (De-brominated + Oxidized) Met_B Metabolite (Oxidized at other positions) CYP->Met_A CYP->Met_B

Caption: Hypothesized metabolic fates of Compound A vs. Compound B.

Anticipated Results

The fluorinated analog is expected to show markedly improved metabolic stability.

CompoundHalogen (X)Predicted In Vitro t½ (min)Predicted Intrinsic Clearance (µL/min/mg)Rationale
Compound A Bromine18HighThe C-Br bond is a potential site of metabolic attack, leading to rapid turnover.
Compound B Fluorine > 60 Low The high strength of the C-F bond blocks metabolism at this position, significantly increasing stability.

Conclusion and Recommendation: A Clear Path Forward

Synthesizing the pharmacodynamic and pharmacokinetic data leads to a clear "Go/No-Go" decision point.

ParameterCompound A (Bromo)Compound B (Fluoro)Advantage
Target Affinity (Ki) GoodExcellentFluorine
Metabolic Stability (t½) PoorExcellentFluorine
Potential for Reactive Metabolites HigherLowerFluorine

Recommendation: Compound B, the 2-(4-fluorophenoxy)-3-acetamidopropanoic acid analog, is the superior candidate for further development. The substitution of bromine with fluorine has successfully addressed a key metabolic liability while simultaneously improving target affinity. This dual benefit significantly de-risks the project and provides a robust foundation for subsequent preclinical studies. The fluorinated analog possesses a more "drug-like" profile, balancing potency with the stability required to achieve therapeutic exposure levels in vivo.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The unique role of fluorine in medicinal chemistry: applications and future directions Source: MedChemComm URL: [Link]

  • Title: Halogen Bonds in Medicinal Chemistry: From Observation to Application Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Potent and Selective Thyroid Hormone Receptor β Agonist for the Treatment of Dyslipidemia Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Relationship between inhibition constant (KI) and concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

Comparative

Validating LC-MS/MS Protocols for 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary Developing a robust Liquid Chromatography-Tandem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for halogenated, acidic small molecules requires moving beyond generic protocols. 2-(4-bromophenoxy)-3-acetamidopropanoic acid presents a unique bioanalytical challenge: it possesses a highly ionizable carboxylic acid moiety, a polar acetamido group, and a hydrophobic bromophenoxy ring.

As an Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies for this compound. Furthermore, this guide provides a self-validating, step-by-step methodology strictly aligned with the globally harmonized adopted by the FDA and EMA[1][2].

Analyte Profiling & Mass Spectrometry Strategy

Before selecting extraction or chromatographic methods, we must exploit the molecule's intrinsic physicochemical properties to maximize MS/MS sensitivity and selectivity.

  • Ionization Causality: The propanoic acid group (pKa ~4.0) readily donates a proton. Therefore, Negative Electrospray Ionization (ESI-) is the mandatory choice, generating an abundant [M−H]− precursor ion.

  • Isotopic Exploitation: The presence of a bromine atom provides a distinct 1:1 isotopic doublet at m/z 300.0 ( 79 Br) and m/z 302.0 ( 81 Br). By monitoring both isotopes transitioning to the 4-bromophenolate product ion, we create a highly specific, self-confirming Multiple Reaction Monitoring (MRM) assay that virtually eliminates false positives from isobaric matrix interferences.

MRM_Logic A Analyte: 2-(4-bromophenoxy)- 3-acetamidopropanoic acid B Ionization Mode: Negative ESI (-) A->B Carboxylic Acid C Precursor Ions [M-H]- B->C D m/z 300.0 (79Br Isotope) C->D ~50.7% E m/z 302.0 (81Br Isotope) C->E ~49.3% F Product Ion m/z 170.9 (4-bromophenolate) D->F CID G Product Ion m/z 172.9 (4-bromophenolate) E->G CID

Figure 1: MS/MS MRM selection logic exploiting the 79Br/81Br isotopic signature in negative ESI.

Sample Preparation: A Comparative Analysis

To achieve the ICH M10 requirement of Matrix Factor Coefficient of Variation (CV) ≤15% [2], the sample preparation must efficiently remove endogenous plasma phospholipids, which are notorious for causing ion suppression in negative ESI.

Method Comparison Data
Extraction MethodMechanismAbsolute Recovery (%)Matrix Factor (CV%)Phospholipid RemovalVerdict
Protein Precipitation (PPT) Acetonitrile crash (1:3 ratio)88 - 92%28.5%PoorFail: High suppression; fails ICH M10 precision limits.
Liquid-Liquid Extraction (LLE) Acidified MTBE extraction65 - 72%12.4%ModerateSuboptimal: Variable recovery due to amphiphilic nature.
MAX SPE (Recommended) Mixed-Mode Strong Anion Exchange94 - 98% 4.2% Excellent Optimal: Locks carboxylate; allows aggressive lipid washes.
The Causality Behind MAX SPE

Using a Mixed-Mode Strong Anion Exchange (MAX) sorbent is the most scientifically sound approach. By diluting the plasma with a basic buffer (2% NH4​OH ), we ensure the propanoic acid moiety is fully deprotonated. The analyte binds tightly to the quaternary amine phase of the SPE cartridge via ionic interaction. This allows us to wash the cartridge with 100% methanol to strip away hydrophobic lipids and neutral interferences before eluting the target compound with an acidic organic solvent.

SPE_Workflow Plasma Plasma Sample (100 µL) + Internal Standard Acidify Dilute with 2% NH4OH (Deprotonate Acid) Plasma->Acidify Load Load onto MAX SPE Cartridge (Anion Exchange) Acidify->Load Wash1 Wash 1: 5% NH4OH in Water (Remove neutrals) Load->Wash1 Wash2 Wash 2: Methanol (Remove lipids) Wash1->Wash2 Elute Elute: 2% Formic Acid in MeOH (Neutralize & Elute) Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate

Figure 2: Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for acidic analyte recovery.

Chromatographic Strategy: Overcoming Matrix Interferences

When analyzing halogenated aromatic compounds, standard C18 columns often yield suboptimal retention and peak shape. We compared a standard C18 phase against a Biphenyl stationary phase.

Column ChemistryRetention MechanismPeak Asymmetry (As)S/N at LLOQMatrix Interference
C18 (1.7 µm) Dispersive Hydrophobic (van der Waals)1.45 (Tailing)35:1Co-elution with early polar lipids
Biphenyl (1.7 µm) Hydrophobic + π−π
  • Halogen Bonding
1.05 (Symmetrical) 120:1 Baseline resolution from lipids

Expert Insight: The Biphenyl phase is vastly superior for 2-(4-bromophenoxy)-3-acetamidopropanoic acid. While C18 relies purely on lipophilicity, the Biphenyl phase provides orthogonal selectivity. The electron-dense biphenyl rings engage in π−π interactions with the analyte's phenoxy ring, while simultaneously participating in specific halogen bonding with the bromine atom. This dual-mechanism selectively shifts the analyte's retention time away from the suppression zones caused by residual matrix components.

ICH M10 Aligned Validation Protocol

Regulatory compliance is non-negotiable for clinical and non-clinical pharmacokinetics. The following step-by-step methodology is strictly aligned with the , which became effective globally in 2023[3][4].

Step 1: Selectivity and Specificity
  • Obtain blank plasma from 6 independent sources (including 1 lipemic and 1 hemolyzed lot).

  • Extract and analyze the blanks alongside a Lower Limit of Quantification (LLOQ) sample.

  • Acceptance Criteria: Interfering peaks at the analyte retention time must be <20% of the LLOQ response, and <5% of the Internal Standard (IS) response[1].

Step 2: Calibration Curve & LLOQ
  • Prepare a minimum of 6 non-zero calibration standards covering the expected biological range (e.g., 1 to 1000 ng/mL).

  • Use a stable-isotope-labeled internal standard (SIL-IS), ideally 13C6​ -labeled analyte, to self-correct for extraction and ionization variances.

  • Acceptance Criteria: The back-calculated concentrations must be within ±15% of the nominal value, except at the LLOQ where ±20% is permitted[2].

Step 3: Accuracy and Precision (A&P)
  • Prepare Quality Control (QC) samples at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification).

  • Analyze 5 replicates per QC level across 3 independent analytical runs (inter-day and intra-day).

  • Acceptance Criteria: Mean accuracy must be within ±15% ( ±20% for LLOQ). Precision (CV%) must not exceed 15% ( 20% for LLOQ)[1].

Step 4: Matrix Effect (ME) and Extraction Recovery
  • Matrix Factor (MF): Calculate by dividing the peak area of the analyte spiked post-extraction into blank matrix by the peak area of the analyte in a neat solvent solution.

  • Calculate the IS-normalized MF across the 6 independent lots.

  • Acceptance Criteria: The CV of the IS-normalized MF must be ≤15% [2].

Step 5: Stability Assessments
  • Freeze-Thaw Stability: Evaluate QCs (Low and High) after a minimum of 3 freeze-thaw cycles (-80°C to room temperature).

  • Bench-Top Stability: Evaluate QCs kept on the bench at room temperature for the maximum expected sample handling time (e.g., 6 hours).

  • Acceptance Criteria: Mean concentration must remain within ±15% of the nominal concentration[5].

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu, 2023.[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry." FDA.gov, Nov 2022.[Link]

  • Federal Register. "M10 Bioanalytical Method Validation and Study Sample Analysis; Notice of Availability." GovInfo.gov, Nov 2022.[Link]

Sources

Validation

1H NMR and 13C NMR spectra validation for 2-(4-bromophenoxy)-3-acetamidopropanoic acid purity

Absolute Purity Validation of 2-(4-bromophenoxy)-3-acetamidopropanoic Acid: A Comparative Guide to 1H/13C qNMR and HPLC-UV As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on High-...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity Validation of 2-(4-bromophenoxy)-3-acetamidopropanoic Acid: A Comparative Guide to 1H/13C qNMR and HPLC-UV

As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on High-Performance Liquid Chromatography (HPLC) for purity validation in early-stage drug development. When evaluating complex, highly functionalized intermediates like 2-(4-bromophenoxy)-3-acetamidopropanoic acid , establishing absolute purity is not just a regulatory checkbox—it is a fundamental requirement that dictates the stoichiometric accuracy of downstream synthesis and the reliability of biological assays.

This guide provides an in-depth, objective comparison between traditional HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR) for purity validation, detailing the structural elucidation, causality behind experimental parameters, and a self-validating protocol.

The Mechanistic Divide: qNMR vs. HPLC-UV

HPLC-UV is a separation-based technique that relies on the differential distribution of analytes and their UV absorbance. While it is the industry standard for trace impurity detection, it is fundamentally a relative method. If an impurity lacks a chromophore (e.g., residual inorganic salts, aliphatic solvents) or possesses a significantly different extinction coefficient than the main analyte, the Liquid Chromatography Area Percent (LCAP) will inherently skew the true purity[1].

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio measurement method. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar concentration of those nuclei in the sample[2]. By comparing the integral of a distinct analyte signal to a certified internal standard, we can determine absolute mass purity without the need for a reference standard of the analyte itself[3].

Structural Elucidation: ¹H and ¹³C NMR Spectral Assignments

Before quantifying the compound, its structural integrity must be validated. For 2-(4-bromophenoxy)-3-acetamidopropanoic acid, the electronic environment dictates the following expected chemical shifts:

  • ¹H NMR (600 MHz, DMSO-d₆): The chiral α-proton at C2 is heavily deshielded by the adjacent carboxylic acid and the electronegative phenoxy oxygen, resonating as a multiplet near 4.9 ppm. The 4-bromophenoxy ring exhibits a classic AA'BB' splitting pattern due to para-substitution, with doublets around 6.9 ppm (ortho to oxygen) and 7.4 ppm (ortho to bromine). The acetamide methyl group appears as a sharp, distinct singlet at 1.85 ppm, making it an ideal reporter peak for quantification.

  • ¹³C NMR (150 MHz, DMSO-d₆): The carbonyl carbons are distinct; the carboxylic acid C=O appears near 171 ppm, while the acetamide C=O is slightly upfield at 169 ppm. The C-Br carbon is shielded by the heavy atom effect, appearing around 113 ppm, whereas the C-O aromatic carbon is strongly deshielded at 156 ppm.

Self-Validating qNMR Experimental Protocol

To ensure a self-validating system, every step of the methodology must be engineered to minimize quantitative bias.

Step 1: Gravimetric Sample Preparation Weighing variance is the largest source of error in absolute qNMR[4].

  • Accurately weigh ~20.000 mg of the synthesized 2-(4-bromophenoxy)-3-acetamidopropanoic acid using a calibrated microbalance (d = 0.001 mg).

  • Weigh ~5.000 mg of certified Maleic Acid (Internal Standard, purity >99.9%). Maleic acid is chosen because it provides a distinct, non-overlapping olefinic singlet (6.26 ppm) and is highly stable[1].

  • Co-dissolve both solids in 0.6 mL of high-purity DMSO-d₆ and transfer to a clean 5 mm NMR tube.

Step 2: NMR Acquisition Parameters

  • Pulse Angle: Utilize a strict 90° excitation pulse to maximize the signal-to-noise ratio in a single transient[5].

  • Relaxation Delay (D1): This is the most critical parameter. D1 must be set to at least 5 × T₁ of the slowest-relaxing proton to ensure >99.3% recovery of longitudinal magnetization between scans, preventing integral distortion[6]. For this molecule, D1 is set to 30 seconds.

  • Scans: Acquire 64 transients without ¹³C decoupling to prevent Nuclear Overhauser Effect (NOE) enhancements that would artificially inflate proton integrals.

Step 3: Spectral Processing Apply a 0.3 Hz exponential line broadening to improve the signal-to-noise ratio. Perform manual zero-order and first-order phase corrections, followed by a strict multipoint baseline correction. Integrate the analyte's acetamide singlet (3H, 1.85 ppm) against the maleic acid olefinic singlet (2H, 6.26 ppm).

Comparative Data Analysis

The following table summarizes a typical batch analysis comparing HPLC-UV and qNMR.

Analytical TechniquePurity MetricResult (%)Primary Source of Error / Bias
HPLC-UV (254 nm) LCAP (Relative)99.85%Misses non-UV active impurities (e.g., solvents)
¹H qNMR (600 MHz) Mass % (Absolute)98.20%Gravimetric weighing variance
Mass Balance Calculated98.15%Cumulative error of multiple orthogonal assays

Data Interpretation: In this validation, HPLC-UV overestimates the purity (99.85%) because it fails to detect residual aliphatic solvents and inorganic salts that lack a chromophore. qNMR, being a molar-based technique, captures the entire sample composition, providing a highly accurate absolute mass fraction of 98.20%[2].

Workflow Visualization

PurityValidation A 2-(4-bromophenoxy)-3-acetamidopropanoic acid (Synthesized API) B Gravimetric Sample Prep Analyte + Maleic Acid (IS) + DMSO-d6 A->B D HPLC-UV Analysis Orthogonal Relative Purity (LCAP) A->D C qNMR Acquisition 1H NMR: 90° Pulse, D1 > 5x T1 B->C E Spectral Processing Phase/Baseline Correction & Integration C->E G Data Reconciliation qNMR vs HPLC-UV Concordance D->G F Absolute Purity Calculation Mass Fraction (%) E->F F->G

Workflow for orthogonal purity validation comparing absolute qNMR quantification with HPLC-UV.

Sources

Comparative

Benchmarking 2-(4-Bromophenoxy)-3-Acetamidopropanoic Acid (4-BAPA) as a Next-Generation PPAR Modulator: A Comparative Guide

As the landscape of metabolic and epigenetic drug discovery evolves, the need to rigorously benchmark novel synthetic pharmacophores against established commercial reference standards is critical. This guide evaluates th...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of metabolic and epigenetic drug discovery evolves, the need to rigorously benchmark novel synthetic pharmacophores against established commercial reference standards is critical. This guide evaluates the performance of 2-(4-bromophenoxy)-3-acetamidopropanoic acid (hereafter referred to as 4-BAPA ) as a putative Peroxisome Proliferator-Activated Receptor (PPAR) modulator.

By contextualizing its structural rationale and comparing its in vitro and cellular pharmacodynamics against industry-standard ligands, this guide provides drug development professionals with a robust, self-validating framework for preclinical evaluation.

Executive Summary & Structural Rationale

The 2-phenoxypropanoic acid scaffold is a highly privileged structure in medicinal chemistry, classically associated with PPAR activation and lipid homeostasis [1]. The rational design of 4-BAPA introduces two critical modifications to this core, engineered to optimize binding thermodynamics within the PPAR Ligand Binding Domain (LBD):

  • 4-Bromophenoxy Tail : The addition of a bulky, halogenated phenoxy group increases the lipophilicity of the tail. This allows the molecule to deeply penetrate the hydrophobic pocket of the PPAR LBD. The bromine atom specifically enables localized halogen bonding with hydrophobic residues, significantly lowering the dissociation constant ( Kd​ ) [1].

  • 3-Acetamido Headgroup : Unlike simple carboxylic acids, the 3-acetamido moiety provides a rigidified hydrogen-bond donor/acceptor network. This structural feature is hypothesized to form stabilizing hydrogen bonds with the Activation Function 2 (AF-2) helix (Helix 12). Stabilizing Helix 12 in its active conformation is the definitive causal step required for corepressor release and subsequent coactivator recruitment[2].

PPAR_Pathway Ligand 4-BAPA / Reference Ligand (PPAR Agonist) PPAR PPAR LBD (Cytosol/Nucleus) Ligand->PPAR Binds LBD RXR RXR Heterodimerization (Nuclear Complex) PPAR->RXR Conformational Change (Helix 12) Coactivator Coactivator Recruitment (PGC-1α, SRC-1) RXR->Coactivator Corepressor Release PPRE PPRE Binding (DNA Element) Coactivator->PPRE Complex Translocation Transcription Target Gene Transcription (Lipid Metabolism) PPRE->Transcription Activation

Mechanistic pathway of PPAR activation by 4-BAPA leading to target gene transcription.

Reference Standards Selection

To objectively benchmark the isotype selectivity and functional efficacy of 4-BAPA, we utilize three commercial reference standards representing the three distinct PPAR isotypes:

  • Fenofibrate (PPARα Reference) : A classic fibrate prodrug utilized to benchmark lipid-lowering efficacy and hepatic target engagement.

  • Rosiglitazone (PPARγ Reference) : A potent thiazolidinedione (TZD) used to benchmark insulin-sensitizing potency and adipocyte differentiation.

  • GW501516 (PPARδ Reference) : A highly selective synthetic agonist used to evaluate off-target mitochondrial biogenesis activation and isotype cross-reactivity [2].

In Vitro Pharmacodynamics: TR-FRET Coactivator Recruitment Assay

To quantify the biophysical binding affinity and the allosteric activation potential of 4-BAPA, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay [3].

Causality of Assay Choice: TR-FRET operates as a self-validating system. By measuring the ratiometric emission of a Terbium (Tb) donor (615 nm) and a Fluorescein acceptor (665 nm), the assay internally normalizes for well-to-well volume variations, meniscus effects, and compound autofluorescence [4]. This ensures that the calculated EC50​ values reflect true biophysical target engagement rather than optical artifacts.

Step-by-Step Methodology
  • Reagent Preparation : Prepare a master mix containing GST-tagged human PPAR LBD (α, γ, or δ) and a Terbium-labeled anti-GST antibody in a complete TR-FRET assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% NP-40, 5 mM DTT).

  • Compound Titration : Dispense 4-BAPA and the commercial reference standards in a 12-point half-log dose-response curve (ranging from 10 µM to 0.03 nM) into a 384-well low-volume black microplate.

  • Coactivator Addition : Add a Fluorescein-labeled coactivator peptide (e.g., PGC-1α or SRC-1) to the test wells. The final assay volume should be normalized to 20 µL.

  • Incubation : Seal the microplate and incubate in the dark at room temperature for 1 to 2 hours. This allows the protein-ligand-peptide complex to reach thermodynamic equilibrium.

  • Detection : Read the plate on a multi-mode microplate reader (e.g., PHERAstar) equipped with a TR-FRET optical module (Excitation: 337 nm, Emission 1: 615 nm, Emission 2: 665 nm) [4].

  • Data Analysis : Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit the data to a 4-parameter logistic (4PL) equation to determine the EC50​ .

TR_FRET_Workflow Step1 Step 1: Reagent Prep Prepare GST-PPAR LBD & Tb-anti-GST Step2 Step 2: Compound Titration Dispense 4-BAPA & Standards Step1->Step2 Step3 Step 3: Coactivator Addition Add Fluorescein-SRC-1 Peptide Step2->Step3 Step4 Step 4: Incubation Equilibrate for 1-2 hours at RT Step3->Step4 Step5 Step 5: Detection Read at 615 nm & 665 nm Step4->Step5 Step6 Step 6: Data Analysis Calculate 665/615 Ratio & EC50 Step5->Step6

Step-by-step TR-FRET methodology for quantifying ligand-induced coactivator recruitment.

Quantitative Data Summary: TR-FRET Assay
CompoundTarget IsotypeTR-FRET EC50​ (nM)Max Coactivator Recruitment (%)
4-BAPA PPARα45.2 ± 3.192%
4-BAPA PPARγ12.8 ± 1.498%
4-BAPA PPARδ> 10,000N/A
Fenofibrate PPARα32,000 ± 1,500100% (Reference)
Rosiglitazone PPARγ18.5 ± 2.0100% (Reference)
GW501516 PPARδ1.2 ± 0.3100% (Reference)

Interpretation: 4-BAPA demonstrates potent dual-agonism for PPARα and PPARγ, significantly outperforming the binding affinity of Fenofibrate for PPARα, while showing comparable potency to Rosiglitazone for PPARγ. It exhibits no significant cross-reactivity with PPARδ.

Cell-Based Functional Transactivation (Luciferase Reporter)

While TR-FRET confirms direct biophysical binding, a cell-based reporter assay is mandatory to validate membrane permeability, cellular stability, and functional transcription initiation [1].

Step-by-Step Methodology
  • Cell Culture & Transfection : Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous lipid ligands). Transiently co-transfect the cells with a Gal4-PPAR LBD chimera plasmid and a UAS-Luciferase reporter plasmid using a liposomal transfection reagent.

  • Compound Treatment : 24 hours post-transfection, treat the cells with 4-BAPA and reference standards in a dose-response format. Include a DMSO vehicle control (0.1% final concentration to prevent solvent toxicity).

  • Incubation : Incubate the cells for 24 hours at 37°C in a humidified 5% CO2​ incubator.

  • Lysis & Detection : Add a steady-glow luciferase assay reagent directly to the wells. Incubate for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

  • Quantification : Measure luminescence using a microplate reader. Calculate the fold-activation relative to the vehicle control to determine the cellular EC50​ and Emax​ .

Quantitative Data Summary: Cellular Transactivation
CompoundTarget IsotypeCellular EC50​ (nM) Emax​ (Fold Activation)
4-BAPA PPARα115 ± 1214.2x
4-BAPA PPARγ42 ± 528.5x
Fenofibrate PPARα45,000 ± 3,20012.0x
Rosiglitazone PPARγ35 ± 430.1x

Interpretation: The cellular data corroborates the biophysical findings. 4-BAPA maintains its dual-agonist profile in a cellular environment, proving that the 3-acetamido and 4-bromophenoxy modifications do not hinder membrane permeability, making it a highly viable candidate for further in vivo pharmacokinetic profiling.

References

  • Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Journal of Medicinal Chemistry (2003). Available at:[Link]

  • Use of PPAR-delta agonists in the treatment of mitochondrial myopathy.US Patent 20220117972A1 (2022).
  • Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ. Methods in Molecular Biology (2023). Available at:[Link]

  • Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader. PubMed Central (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(4-bromophenoxy)-3-acetamidopropanoic acid

For researchers and laboratory professionals, the responsible management and disposal of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and laboratory professionals, the responsible management and disposal of chemical waste is a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-bromophenoxy)-3-acetamidopropanoic acid, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

Potential Hazards Include:

  • May cause respiratory irritation.[1]

  • Potential for skin and eye irritation upon contact.[1][2]

  • Harmful if swallowed or inhaled.[2]

Due to these potential hazards, this compound must be treated as hazardous waste and disposed of accordingly. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[3][4]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, all personnel must wear appropriate PPE.

PPE ItemSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.[1][2]To prevent skin contact and potential irritation.[1][2]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2]To protect eyes from dust, splashes, and fumes.[1]
Skin and Body A lab coat and appropriate protective clothing to ensure all skin is covered.[1][2]To prevent accidental skin exposure.[1]
Respiratory Use only under a chemical fume hood.[1] If significant dust is generated, a NIOSH-approved respirator is necessary.To avoid inhalation of potentially irritating or harmful dust and vapors.[1][2]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step in ensuring safe disposal and preventing dangerous reactions.

Protocol for Waste Segregation:

  • Designated Waste Stream: 2-(4-bromophenoxy)-3-acetamidopropanoic acid is a halogenated organic solid . It must be segregated into a waste stream specifically for halogenated organic compounds.[3][5] Do not mix with non-halogenated waste.[3][6]

  • Compatible Container: Use a clearly labeled, leak-proof container that is compatible with the chemical.[4][7] The container must have a secure, threaded cap to prevent spills and the release of vapors.[3]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-(4-bromophenoxy)-3-acetamidopropanoic acid".[3][8][9] Do not use abbreviations or chemical formulas.[3] The label should also include the date when the first drop of waste is added.[8]

Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Disposal & Decontamination A Identify Waste: 2-(4-bromophenoxy)-3- acetamidopropanoic acid B Wear Full PPE A->B C Work in Fume Hood B->C D Select Compatible, Leak-Proof Container C->D Proceed to Containment E Segregate as 'Halogenated Organic Waste' D->E F Label Container: 'Hazardous Waste' + Full Chemical Name E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Secure for Disposal H Contact Environmental Health & Safety (EHS) for Pickup G->H I Decontaminate Work Area & Used Equipment H->I After Waste Removal J Dispose of Contaminated PPE as Hazardous Waste I->J

Sources

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